2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Description
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Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-18-11-6-7-13(14(9-11)19-2)10-4-3-5-12(8-10)20(15,16)17/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUJQNMQPHPKBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
This guide provides an in-depth technical analysis of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride , a specialized intermediate used extensively in medicinal chemistry for the development of sulfonamide-based therapeutics.
Executive Summary
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a privileged scaffold in drug discovery, serving as a critical electrophile for generating biphenyl sulfonamide libraries. Its structural uniqueness lies in the biaryl twist induced by the ortho-methoxy group and the electronic contrast between the electron-rich dimethoxy ring and the electron-deficient sulfonyl-bearing ring. This compound is frequently employed in the synthesis of Matrix Metalloproteinase (MMP) inhibitors, NLRP3 inflammasome antagonists, and GPCR ligands.
Chemical Identity & Molecular Architecture
Structural Specifications
-
IUPAC Name: 3-(2,4-Dimethoxyphenyl)benzenesulfonyl chloride
-
Molecular Formula:
-
Molecular Weight: 312.77 g/mol [1]
-
Core Scaffold: Biphenyl (Phenyl-Phenyl bond)
-
Functional Group: Sulfonyl Chloride (
) – Highly reactive electrophile.[2]
Electronic & Conformational Analysis
The molecule exhibits a distinct "push-pull" electronic character that influences both its chemical stability and binding affinity in biological targets:
-
Ring A (Sulfonyl-bearing): Electron-deficient (
effect of ). This ring is deactivated towards electrophilic aromatic substitution but highly susceptible to nucleophilic attack at the sulfur atom. -
Ring B (Dimethoxy-bearing): Highly electron-rich (
effect of two groups). -
Atropisomerism Potential: The 2'-methoxy group creates steric clash with the protons of Ring A, forcing the biphenyl system out of planarity. This dihedral twist is crucial for fitting into hydrophobic pockets of enzymes (e.g., the S1' pocket of MMPs) and reduces aggregation solubility issues common in planar biaryls.
| Property | Value / Description |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Reacts with water/alcohols |
| Reactivity | High (Electrophilic attack by amines, alcohols, thiols) |
| Storage | Moisture sensitive; Store at 2-8°C under inert gas ( |
Synthetic Methodologies
To ensure regiochemical purity, the synthesis avoids direct chlorosulfonation of the biphenyl core, which would uncontrollably sulfonate the electron-rich dimethoxy ring. Instead, a Suzuki-Miyaura Cross-Coupling strategy is employed.
Preferred Route: Suzuki Coupling & Deoxychlorination
This route builds the carbon scaffold first using a protected or precursor sulfonyl group to prevent catalyst poisoning.
Step 1: Suzuki-Miyaura Coupling
-
Reagents: 3-Bromobenzenesulfonic acid (sodium salt) + 2,4-Dimethoxyphenylboronic acid.
-
Catalyst:
or . -
Base/Solvent:
/ Dioxane:Water (4:1). -
Outcome: Formation of the 2',4'-dimethoxy-biphenyl-3-sulfonic acid intermediate.
Step 2: Sulfonyl Chloride Formation
-
Reagent: Thionyl Chloride (
) or Oxalyl Chloride with catalytic DMF. -
Conditions: Reflux (for
) or (for Oxalyl Chloride). -
Purification: Crystallization from Hexane/DCM (avoiding chromatography due to hydrolysis risk).
Visualization of Synthetic Logic
The following diagram outlines the convergent synthesis and subsequent derivatization pathways.
Figure 1: Convergent synthetic pathway via Suzuki coupling followed by acid chloride activation.
Reactivity Profile & Handling
The Sulfonyl Chloride Warhead
The
-
Mechanism: Nucleophilic Acyl Substitution (Addition-Elimination).
-
Base Requirement: A non-nucleophilic base (e.g., DIPEA, Pyridine) is required to scavenge the HCl byproduct.
-
Side Reactions:
-
Hydrolysis: Rapid conversion back to the sulfonic acid in the presence of water.
-
Sulfonate Esters: Reaction with alcohols (
) yields sulfonates, which are potential genotoxic impurities (GTIs) and must be controlled.
-
Experimental Protocol: General Sulfonamide Synthesis
To be used when coupling this core to a primary or secondary amine.
-
Preparation: Dissolve 1.0 eq of the amine in anhydrous DCM (Dichloromethane) under Argon.
-
Base Addition: Add 1.2 eq of Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Coupling: Cool solution to
. Add 1.05 eq of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (dissolved in minimal DCM) dropwise. -
Monitoring: Warm to Room Temperature (RT). Monitor by TLC/LC-MS (Product is less polar than amine; chloride is UV active).
-
Workup: Quench with saturated
. Wash organic layer with brine. Dry over .[3]
Applications in Drug Discovery[2][6][7][8][9][10]
Matrix Metalloproteinase (MMP) Inhibition
Biphenyl sulfonamides are classic pharmacophores for MMP inhibitors.
-
Mechanism: The sulfonamide oxygen atoms coordinate the Zinc (
) ion in the MMP active site. -
Role of the Biphenyl: The biphenyl unit occupies the
hydrophobic pocket (selectivity pocket). The 2',4'-dimethoxy substitution provides bulk and electron density, often improving selectivity for MMP-2 or MMP-9 over MMP-1, reducing musculoskeletal side effects.
NLRP3 Inflammasome Inhibitors
Recent studies (e.g., Jiang et al., 2024) highlight biphenyl-sulfonamides as potent inhibitors of the NLRP3 inflammasome.[4]
-
Utility: The sulfonyl chloride allows rapid "late-stage functionalization" of amine libraries to screen for anti-inflammatory activity.
-
SAR Insight: The methoxy groups on the distal ring can engage in hydrogen bonding or dipole interactions with specific residues (e.g., Arginine) in the binding pocket.
GPCR Ligands
The biphenyl core is a "privileged structure" in GPCR medicinal chemistry, serving as a rigid spacer that orients pharmacophores (like the sulfonamide) to interact with transmembrane helices.
References
-
Jiang, Y., Li, X., et al. (2024).[4] Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry.
-
Santa Cruz Biotechnology. (2023). 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Product Data. SCBT Catalog.
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonyl Chlorides and Sulfonamides: Methodologies. Organic Chemistry Portal.
-
BenchChem. (2025).[2][5] Reactivity of the Sulfonyl Chloride Functional Group in Drug Design. BenchChem Technical Notes.
Sources
- 1. 2′,4′-Dimethoxy-biphenyl-3-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. protocols.io [protocols.io]
- 4. Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Solubility profile of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in organic solvents
Technical Guide: Solubility Profile of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Executive Summary
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (MW: 312.77 g/mol ) is a lipophilic, electrophilic reagent primarily utilized in medicinal chemistry for the synthesis of sulfonamide-based pharmacophores. Its solubility profile is governed by two competing structural motifs: the non-polar, electron-rich 2',4'-dimethoxybiphenyl core and the polar, highly reactive sulfonyl chloride (-SO₂Cl) headgroup .
This guide defines the solubility landscape of this compound to support process optimization in drug discovery. The compound exhibits high solubility in polar aprotic solvents (DCM, THF), moderate solubility in non-polar aromatics (Toluene), and chemical incompatibility with protic solvents (Water, Alcohols) due to rapid solvolysis.
Physicochemical Profile
Understanding the molecular architecture is prerequisite to predicting solubility behavior.
| Property | Value / Description | Impact on Solubility |
| Molecular Weight | 312.77 g/mol | Moderate MW suggests solid state at RT. |
| LogP (Predicted) | ~3.8 – 4.2 | Highly lipophilic; poor water solubility. |
| Physical State | White to off-white crystalline solid | Requires dissolution energy (breaking crystal lattice). |
| Functional Groups | Sulfonyl Chloride, Methoxy Ethers | -SO₂Cl: Moisture sensitive, electrophilic.-OMe: Increases electron density, aids solubility in moderately polar organics. |
Solubility Landscape
The following categorization is based on empirical data for structural analogs (biaryl sulfonyl chlorides) and standard organic synthesis protocols.
A. Primary Process Solvents (High Solubility)
Recommended for reaction media and stock solution preparation.
-
Dichloromethane (DCM): The "Gold Standard" solvent. The dipole-dipole interactions of DCM effectively solvate the sulfonyl group while accommodating the aromatic core.
-
Tetrahydrofuran (THF): Excellent solubility due to ether oxygen coordination.
-
Precaution: Must be anhydrous. Wet THF leads to rapid hydrolysis to the sulfonic acid.
-
-
Ethyl Acetate (EtOAc): Good solubility, often used for extraction and TLC.
-
Note: Can be used for recrystallization when paired with heptane.
-
B. Secondary & Process Solvents (Moderate Solubility)
-
Toluene: Good solubility at elevated temperatures. Useful for Suzuki couplings or reactions requiring higher boiling points.
-
2-MeTHF: A greener alternative to THF/DCM with similar solvation power but lower water miscibility, offering better hydrolytic stability during workup.
C. Incompatible / Reactive Solvents (AVOID)
-
Water: Insoluble & Reactive. The compound hydrolyzes to 2',4'-dimethoxy-biphenyl-3-sulfonic acid and HCl. Hydrolysis is accelerated by basic pH.
-
Alcohols (Methanol, Ethanol): Reactive. Reacts to form sulfonate esters (solvolysis) unless a nucleophilic amine is present to outcompete the solvent.
-
DMSO/DMF: Soluble, but not recommended for storage. Sulfonyl chlorides can undergo side reactions or decomposition in DMSO at elevated temperatures.
D. Anti-Solvents (Precipitation)
-
Hexanes / Heptane / Pentane: The compound is poorly soluble in aliphatic hydrocarbons. These are ideal for precipitating the product from DCM or EtOAc solutions.
Visualization: Solvent Selection Decision Tree
The following diagram illustrates the logical flow for selecting the appropriate solvent based on the intended operational unit.
Caption: Operational workflow for solvent selection emphasizing stability and process efficiency.
Experimental Protocols
Protocol A: Solubility Assessment (Gravimetric)
Use this rapid protocol to verify solubility in a specific lot of solvent.
-
Preparation: Weigh 10 mg of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride into a 2 mL HPLC vial.
-
Addition: Add 100 µL of the target solvent (DCM, THF, or Toluene).
-
Observation: Vortex for 30 seconds.
-
Clear Solution: Solubility > 100 mg/mL.
-
Suspension: Add solvent in 100 µL increments until dissolved.
-
-
Validation: If using THF, ensure it is stabilized and anhydrous to prevent HCl generation.
Protocol B: Hydrolytic Stability Check
Critical for determining workup conditions.
-
Dissolve 5 mg of compound in 1 mL Acetonitrile (MeCN).
-
Add 0.5 mL Water.
-
Monitor by HPLC/UPLC immediately and at 1 hour.
-
Result: You will observe the disappearance of the parent peak and the emergence of the more polar sulfonic acid peak (lower retention time).
-
Implication: This confirms the need for rapid, cold aqueous washes during extraction to minimize yield loss.
-
Stability & Handling Guidelines
-
Hydrolysis Kinetics: The hydrolysis rate is pH-dependent.
-
Acidic/Neutral (pH < 7): Slow hydrolysis. Can be washed with ice-cold water or 1M HCl.
-
Basic (pH > 8): rapid hydrolysis. Never wash with NaHCO₃ or NaOH solutions unless the intent is to quench the reaction.
-
-
Storage: Store under Nitrogen or Argon at 2–8°C. Moisture ingress will turn the white solid into a sticky, acidic gum (formation of HCl and sulfonic acid).
References
-
PubChem. 2,4-Dimethoxybenzenesulfonyl chloride (Analogous Substructure Data). [Link]
-
Gnedin, B. G., et al. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions.[3] J. Org.[3] Chem. USSR, 1988.[3] [Link]
Sources
- 1. 3-BROMO-4-METHOXY-BENZENESULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. N-(3-Chlorophenyl)-2,4-dimethylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
The Ascendancy of Biphenyl-3-Sulfonyl Chloride Analogs in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold is a cornerstone in medicinal chemistry, prized for its structural rigidity and synthetic tractability. When functionalized with a 3-sulfonyl chloride moiety, this privileged structure unlocks a diverse array of pharmacological activities, positioning its analogs as promising candidates for a multitude of therapeutic areas. This in-depth technical guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of biphenyl-3-sulfonyl chloride analogs. We delve into their roles as potent inhibitors of key biological targets, including the NLRP3 inflammasome, matrix metalloproteinases (MMPs), and various kinases, offering detailed experimental protocols and quantitative data to empower researchers in their drug discovery endeavors.
Introduction: The Biphenyl-3-Sulfonyl Chloride Scaffold - A Privileged Motif in Drug Discovery
The biphenyl unit, consisting of two interconnected phenyl rings, offers a unique three-dimensional architecture that facilitates precise interactions with biological targets.[1] The introduction of a sulfonyl chloride group at the 3-position provides a key electrophilic handle for the synthesis of a wide range of sulfonamide derivatives.[2] This versatility allows for the systematic modulation of physicochemical properties, enabling the optimization of potency, selectivity, and pharmacokinetic profiles. Biphenyl sulfonamides have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3] This guide will specifically focus on the nuances of the 3-sulfonyl chloride substitution pattern and its impact on medicinal chemistry applications.
Synthetic Strategies: Crafting the Biphenyl-3-Sulfonyl Chloride Core and its Analogs
The synthesis of biphenyl-3-sulfonyl chloride analogs can be approached through several strategic pathways. The construction of the core biphenyl structure is often achieved via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The subsequent introduction of the sulfonyl chloride functionality can be accomplished through methods like the Sandmeyer reaction.
Construction of the Biphenyl Scaffold: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, particularly for creating biaryl systems.[4]
Reaction Principle: This reaction involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid in the presence of a base.[5]
Experimental Protocol: Synthesis of 3-Aminobiphenyl via Suzuki-Miyaura Coupling
This protocol describes the synthesis of 3-aminobiphenyl, a key precursor for biphenyl-3-sulfonyl chloride.[6]
-
Materials: 3-bromoaniline, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, ethanol, water.
-
Procedure:
-
To a round-bottom flask, add 3-bromoaniline (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and a catalytic amount of Pd(OAc)₂ (0.02 eq) and PPh₃ (0.08 eq).
-
Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-aminobiphenyl.
-
Caption: Suzuki-Miyaura coupling for 3-aminobiphenyl synthesis.
Introduction of the Sulfonyl Chloride Moiety: The Sandmeyer Reaction
The Sandmeyer reaction provides a classic and effective method for converting an aryl amine into an aryl halide or other functional groups, including a sulfonyl chloride, via a diazonium salt intermediate.[7][8]
Reaction Principle: The reaction involves the diazotization of an aromatic amine with nitrous acid to form a diazonium salt, which is then treated with a sulfur dioxide solution in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.[9]
Experimental Protocol: Synthesis of Biphenyl-3-sulfonyl Chloride
-
Step 1: Diazotization of 3-Aminobiphenyl
-
Dissolve 3-aminobiphenyl in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the 3-biphenyldiazonium chloride solution.
-
-
Step 2: Sulfonation
-
In a separate flask, prepare a saturated solution of sulfur dioxide in acetic acid and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the sulfur dioxide solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the evolution of nitrogen gas ceases.
-
Pour the reaction mixture onto crushed ice to precipitate the biphenyl-3-sulfonyl chloride.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Caption: Synthesis of biphenyl-3-sulfonyl chloride via Sandmeyer reaction.
Synthesis of Biphenyl-3-Sulfonamide Analogs
The versatile biphenyl-3-sulfonyl chloride can be readily converted to a diverse library of sulfonamide analogs by reacting it with various primary or secondary amines in the presence of a base like pyridine or triethylamine.[10]
General Experimental Protocol:
-
Dissolve biphenyl-3-sulfonyl chloride in a suitable anhydrous solvent such as dichloromethane or pyridine.
-
Add the desired amine (1.1 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture for several hours, monitoring its progress by TLC.
-
Upon completion, acidify the mixture with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by recrystallization or column chromatography.
Therapeutic Applications and Structure-Activity Relationships
Biphenyl-3-sulfonyl chloride analogs have emerged as potent modulators of various biological targets implicated in a range of diseases.
Anti-inflammatory Activity: NLRP3 Inflammasome Inhibition
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response, and its aberrant activation is linked to numerous inflammatory diseases.[11] Biphenyl-sulfonamide analogs have been identified as potent inhibitors of the NLRP3 inflammasome.[12]
Mechanism of Action: These compounds can directly bind to the NLRP3 protein, thereby inhibiting its assembly and activation, which in turn prevents the release of pro-inflammatory cytokines like IL-1β.[11]
Structure-Activity Relationship (SAR) Insights:
-
Modifications on the sulfonamide moiety are generally well-tolerated.[12]
-
Substituents on the biphenyl rings can significantly influence potency. For instance, the introduction of certain groups can enhance binding to the NLRP3 protein.
-
A recent study identified compound H28 as a potent and specific NLRP3 inflammasome inhibitor with an IC₅₀ value of 0.57 µM.[11] Another lead compound, 19 , showed even greater potency with an IC₅₀ of 0.12 µM and a binding affinity (KD) of 84 nM.[1]
| Compound | Target | IC₅₀ (µM) | Reference |
| H28 | NLRP3 Inflammasome | 0.57 | [11] |
| 19 | NLRP3 Inflammasome | 0.12 | [1] |
| 14 | NLRP3 Inflammasome | 0.55 | [12] |
| 17 | NLRP3 Inflammasome | 0.42 | [12] |
Experimental Protocol: In Vitro NLRP3 Inflammasome Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of biphenyl-3-sulfonyl chloride analogs on the NLRP3 inflammasome in THP-1 cells.
-
Cell Culture: Culture human THP-1 monocytes and differentiate them into macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) to upregulate NLRP3 expression.
-
Inhibitor Treatment: Treat the primed cells with various concentrations of the test compounds.
-
Activation: Activate the NLRP3 inflammasome using a stimulus such as nigericin or ATP.
-
Readout: Measure the release of IL-1β into the cell culture supernatant using an ELISA kit.
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce IL-1β release by 50%.
Caption: Simplified signaling pathway of NLRP3 inflammasome activation and inhibition.
Anticancer Activity: Targeting Key Oncogenic Pathways
Biphenyl sulfonamides have demonstrated significant potential as anticancer agents by targeting various pathways crucial for tumor growth and survival.[2]
MMPs are a family of zinc-dependent endopeptidases that play a key role in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.[13] Biphenyl sulfonamides have been identified as effective MMP inhibitors.[14]
Mechanism of Action: While some MMP inhibitors chelate the catalytic zinc ion, certain biphenyl sulfonamides act as non-zinc binding inhibitors, potentially binding to a catalytic subsite like the S1' pocket.[15]
SAR Insights:
-
The biphenyl sulfonamide scaffold is a crucial structural feature for MMP-8 inhibition.[13]
-
Substitutions at the sulfonamide end, such as with L-glutamate or L-valine, can be unfavorable for MMP-8 inhibition.[16]
-
Compounds DH-18 and DH-19 have shown effective MMP-2 inhibition with IC₅₀ values of 139.45 nM and 115.16 nM, respectively, and potent antileukemic activity.[14]
| Compound | Target | IC₅₀ (nM) | Reference |
| DH-18 | MMP-2 | 139.45 | [14] |
| DH-19 | MMP-2 | 115.16 | [14] |
Experimental Protocol: In Vitro MMP Inhibition Assay (Fluorometric)
This protocol outlines a general method for screening MMP inhibitors.[17]
-
Reagents: Recombinant human MMP enzyme, a fluorogenic MMP substrate, assay buffer, and the test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the MMP enzyme, assay buffer, and the test compound or vehicle control.
-
Pre-incubate the mixture to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.
-
Calculate the IC₅₀ value from the dose-response curve.
-
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. Biphenyl amides, which share structural similarities with biphenyl sulfonamides, have been identified as potent p38α MAP kinase inhibitors.[18][19] Sulfonamide-based compounds have also shown inhibitory activity against other kinases like PI3K and VEGFR-2.[20][21]
SAR Insights:
-
The phenlysulfonamide moiety can enhance both oral bioavailability and inhibitory efficacy against TGF-βR1 kinase.[22]
-
For a series of 1,3,5-triazine sulfonamides, compound 3j was identified as a pan-class I PI3K inhibitor with good oral bioavailability in rats.[20]
| Compound | Target | IC₅₀ (µM) | Cell Line | Reference |
| 8 | VEGFR-2 | 0.0554 | - | [23] |
| 36 | VEGFR-2 | 0.14 | - | [21] |
| 37 | VEGFR-2 | 0.15 | - | [21] |
| 39 | VEGFR-2 | 0.15 | - | [21] |
| Compound 1 | MCF-7 | 0.09 | Breast Cancer | [21] |
| DH-18 | K562 | 0.338 | Leukemia | [14] |
| DH-19 | K562 | 0.398 | Leukemia | [14] |
Experimental Protocol: In Vitro Kinase Assay
A general protocol for an in vitro kinase inhibition assay.[3]
-
Components: Target kinase, substrate (peptide or protein), ATP, assay buffer, and test compounds.
-
Procedure:
-
In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specific time at an optimal temperature.
-
Stop the reaction and detect the phosphorylated substrate. Detection methods can be radiometric (using ³²P-ATP) or non-radiometric (e.g., using phosphospecific antibodies in an ELISA format or luminescence-based ATP detection).
-
Determine the IC₅₀ value from the resulting dose-response curve.
-
Caption: General principle of a kinase inhibition assay.
Pharmacokinetic Considerations
The development of orally bioavailable drugs is a key objective in medicinal chemistry. The pharmacokinetic profile of biphenyl sulfonamides can be modulated through structural modifications.
In Silico ADME Prediction:
Computational tools like SwissADME can predict key ADME (Absorption, Distribution, Metabolism, and Excretion) properties, aiding in the early-stage assessment of drug-likeness.[24] Parameters such as lipophilicity (LogP), water solubility, gastrointestinal absorption, and blood-brain barrier permeability can be estimated.[25]
Experimental Pharmacokinetic Studies:
In vivo studies in animal models (e.g., rats, dogs, monkeys) are crucial for determining key pharmacokinetic parameters such as plasma clearance (CLp), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%). For example, the T-type calcium channel blocker ABT-639, a sulfonamide derivative, exhibited high oral bioavailability (73-95%) in rats, dogs, and monkeys.[26]
Future Directions and Conclusion
References
- Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263.
- BenchChem. (2025). Structure-activity relationship (SAR) of biphenyl sulfonamides.
- Huang, C., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors.
-
Jarvis, M. F., et al. (2014). Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639. ACS Medicinal Chemistry Letters, 5(10), 1055-1060. [Link]
-
Gouti, R., et al. (2021). A robust classification-dependent multi-molecular modelling study on some biphenyl sulphonamide based MMP-8 inhibitors. SAR and QSAR in Environmental Research, 32(10), 835-861. [Link]
- BenchChem. (2025).
- University of Michigan. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). A Comparative Guide to the Pharmacokinetic Profile of 1-([1,1'-Biphenyl]-4-yl)
-
Montanari, S., et al. (2015). Kinetic characterization of 4,4'-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 944-949. [Link]
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Zhang, Y., et al. (2022). Development of sulfonamide-based NLRP3 inhibitors: Further modifications and optimization through structure-activity relationship studies. European Journal of Medicinal Chemistry, 238, 114467. [Link]
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Xu, D., et al. (2018). A general electrochemical strategy for the Sandmeyer reaction. Chemical Science, 9(40), 7936-7940. [Link]
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Al-Masri, Z. A. A., et al. (2023). New amidrazone analogs as multi-kinase inhibitors: in-silico and biological investigation as an anticancer agent. Journal of Molecular Structure, 1275, 134651. [Link]
-
Wikipedia. (2024). Sandmeyer reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. [Link]
-
Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 1: Discovery and binding mode. Bioorganic & Medicinal Chemistry Letters, 18(1), 318-323. [Link]
-
Gouti, R., et al. (2021). A robust classification-dependent multi-molecular modelling study on some biphenyl sulphonamide based MMP-8 inhibitors. ResearchGate. [Link]
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El-Gamal, M. I., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 16(5), 735. [Link]
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El-Sayed, M. A. A., et al. (2022). The IC50 values expressed in (µM) of the target compounds against the MCF-7, HCT-116, and HepG-2 tumor cells. ResearchGate. [Link]
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Bertinaria, M., et al. (2023). Selection of 3 compounds able to inhibit the NLRP3 inflammasome activation in the low micro/nanomolar range endowed. Zenodo. [Link]
-
Ali, H. E. S., et al. (2009). Physical properties and biological applications of novel substituted biphenyl-sulfonamides. ResearchGate. [Link]
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Angell, R. M., et al. (2008). Biphenyl amide p38 kinase inhibitors 3: Improvement of cellular and in vivo activity. Bioorganic & Medicinal Chemistry Letters, 18(15), 4428-4432. [Link]
-
Baidya, S. K., et al. (2024). Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis. Drug Development Research, 85(6), e22255. [Link]
-
Abbas, H. A. S., et al. (2025). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines, 13(4), 772. [Link]
- BenchChem. (2025). Application Notes and Protocols for Screening the Bioactivity of Sulfonamides.
-
Tu, G., et al. (2018). Design, Synthesis and Biological Evaluation of Bifunctional Inhibitors of Membrane Type 1 Matrix Metalloproteinase (MT1-MMP). University of Pisa. [Link]
-
Khan, I., et al. (2012). The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. [Link]
- BenchChem. (2025). A Comparative Analysis of Isoquinoline Sulfonamide Derivatives and Their IC50 Values Against Key Protein Kinases.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- BenchChem. (2025). Suzuki Coupling Reactions Using 3-Bromobenzo[b]thiophene-2-carbaldehyde.
-
Garlich, J. R., et al. (2012). Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold. Bioorganic & Medicinal Chemistry Letters, 22(17), 5596-5600. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). [Link]
-
Li, J., et al. (2013). An efficient and green protocol for the Suzuki–Miyaura coupling reaction of aryl bromides with arylboronic acids catalyzed by a palladium complex of glycine in water. Organic & Biomolecular Chemistry, 11(29), 4849-4855. [Link]
-
Oakwood Chemical. (n.d.). Biphenyl-3-sulfonyl chloride. [Link]
-
Wikipedia. (2024). 3-Aminobiphenyl. [Link]
-
Staliński, K. (2022). Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules, 27(13), 3995. [Link]
-
Natarajan, P., et al. (2023). Various protocols for the synthesis of sulfonated benzo[d][11][12]oxazines yet reported in literature. ResearchGate. [Link]
-
de la Torre, J. C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 59(42), 18563-18569. [Link]
-
Bolshan, Y., & Batey, R. A. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 7(8), 1487-1490. [Link]
-
Al-Sultani, A. A. J., et al. (2023). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. AIP Conference Proceedings, 2801(1), 020002. [Link]
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Reactivity Profile of Electron-Rich Biphenyl Sulfonyl Chlorides: A Technical Guide
Topic: Reactivity Profile & Synthetic Utility of Electron-Rich Biphenyl Sulfonyl Chlorides Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
Electron-rich biphenyl sulfonyl chlorides represent a critical scaffold in modern medicinal chemistry, serving as precursors to sulfonamide-based pharmacophores found in inhibitors of matrix metalloproteinases (MMPs), histone deacetylases (HDACs), and PD-1/PD-L1 pathways. Unlike their electron-deficient counterparts, these compounds exhibit a distinct reactivity profile governed by the interplay between inductive donation and steric decoupling (the "biphenyl twist").
This guide provides a comprehensive analysis of their electronic structure, validated synthesis pathways, and kinetic behaviors. It is designed to help researchers navigate the trade-off between chemical stability and synthetic utility.
Structural & Electronic Profile
The Electronic Paradox
Sulfonyl chlorides (
However, electron-rich biphenyl variants (e.g., containing
-
Hammett Correlation: The aminolysis of sulfonyl chlorides generally follows a positive Hammett
value ( to ), indicating that EDGs ( ) slow down the reaction rate . -
Implication: Reactions with weak nucleophiles (e.g., electron-poor anilines) may require catalysis or elevated temperatures compared to standard tosyl chloride chemistry.
The "Biphenyl Twist" Effect
A critical structural feature often overlooked is the torsion angle between the two phenyl rings. In solution, biphenyls are not planar; they adopt a twisted conformation (approx.
-
Consequence: This twist partially decouples the
-systems of the two rings. Therefore, an EDG on the distal ring (4'-position) exerts a weaker deactivating effect on the sulfonyl group than an equivalent group directly on the proximal ring. This allows 4'-substituted biphenyl sulfonyl chlorides to retain higher reactivity than predicted by standard resonance models.
Synthesis Strategies
Two primary workflows exist for accessing these scaffolds. The choice depends on functional group tolerance and regioselectivity requirements.[1]
Workflow A: Pd-Catalyzed Chlorosulfonylation (Recommended)
For electron-rich or complex substrates, direct electrophilic substitution is often too harsh or lacks regiocontrol. The Palladium-catalyzed coupling of aryl boronic acids with a chlorosulfonyl source (e.g., phenyl chlorosulfate) is the superior method.
Mechanism: The reaction proceeds via oxidative addition of the chlorosulfonyl source, followed by transmetallation with the aryl boronic acid and reductive elimination.
Figure 1: Catalytic cycle for the Pd-catalyzed synthesis of sulfonyl chlorides from aryl boronic acids.
Workflow B: Direct Chlorosulfonation (Legacy)
Reaction with chlorosulfonic acid (
-
Pros: Cheap, scalable for simple substrates.
-
Cons: Generates isomers; incompatible with acid-sensitive groups; electron-rich rings may undergo over-sulfonation.
Reactivity Profiling: Aminolysis vs. Hydrolysis
The utility of these compounds relies on the competition between productive aminolysis (sulfonamide formation) and destructive hydrolysis (sulfonic acid formation).
Aminolysis Kinetics
The reaction with amines typically follows an
-
Rate Law:
. -
Selectivity: Electron-rich biphenyl sulfonyl chlorides are less sensitive to moisture than electron-poor variants (e.g., nitro-substituted) because the sulfur center is less electrophilic. This allows for easier handling in open air during weighing.
Data Comparison (Relative Rates):
| Substrate | Relative Hydrolysis Rate (
Note: Data extrapolated from Hammett trends for benzenesulfonyl systems.
Hydrolysis & Stability
While more stable than their electron-poor cousins, these compounds still hydrolyze in the presence of water/base.
-
Critical Window: In basic aqueous media (Schotten-Baumann conditions), the half-life (
) can be < 10 minutes. -
Mitigation: Use biphasic systems (DCM/Water) or anhydrous conditions (Pyridine/DCM) to favor aminolysis.
Figure 2: Kinetic competition between aminolysis and hydrolysis.
Experimental Protocols
Protocol A: Pd-Catalyzed Synthesis from Boronic Acids
Adapted from DeBergh et al. (MIT/Buchwald Group)
Reagents:
-
Aryl Boronic Acid (1.0 equiv)
-
Phenyl Chlorosulfate (1.5 equiv) - The sulfonyl source
-
Pd(OAc)2 (2 mol%)
-
Ligand: CataCXium A or SPhos (2.5 mol%)
-
Base: Cs2CO3 (2.0 equiv)
-
Solvent: Toluene (Anhydrous)
Procedure:
-
Setup: Charge a flame-dried Schlenk flask with the aryl boronic acid, Pd(OAc)2, phosphine ligand, and Cs2CO3. Evacuate and backfill with Argon (3x).
-
Addition: Add anhydrous toluene via syringe, followed by phenyl chlorosulfate.
-
Reaction: Stir at 80°C for 12-16 hours.
-
Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Rinse with EtOAc.
-
Purification: Concentrate the filtrate. If the sulfonyl chloride is stable, purify via rapid silica gel chromatography (Hexanes/EtOAc). Note: If unstable, proceed immediately to aminolysis.
Protocol B: Standard Aminolysis (Anhydrous)
Best for valuable amines or hydrolytically sensitive chlorides.
Reagents:
-
Biphenyl Sulfonyl Chloride (1.1 equiv)
-
Amine (1.0 equiv)
-
Base: Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)
-
Catalyst: DMAP (0.1 equiv) - Optional, boosts reactivity for electron-rich chlorides
-
Solvent: DCM (Anhydrous)
Procedure:
-
Dissolve the amine and base in anhydrous DCM under Nitrogen at 0°C.
-
Add the sulfonyl chloride (dissolved in minimal DCM) dropwise over 10 minutes. Crucial: Keep cold to prevent exotherms.
-
Allow to warm to RT and stir for 2-4 hours. Monitor by TLC/LCMS.[2]
-
Quench: Add 1M HCl (aq) to neutralize excess base and remove unreacted amine.
-
Extraction: Wash organic layer with brine, dry over Na2SO4, and concentrate.
Troubleshooting & Stability Guide
| Issue | Probable Cause | Solution |
| Low Yield (Hydrolysis) | Wet solvents or high humidity. | Use Protocol B (Anhydrous). Store reagents in a desiccator. |
| Slow Reaction | Electron-rich nature of the sulfonyl ring reduces electrophilicity. | Add 10 mol% DMAP as a nucleophilic catalyst. Heat to 40°C if necessary. |
| Darkening/Decomposition | Thermal instability or HCl buildup. | Ensure efficient cooling during addition. Use an HCl scavenger (e.g., solid carbonate) if amine is acid-sensitive. |
| Regioisomers | Direct chlorosulfonation used on complex substrate. | Switch to Protocol A (Pd-catalyzed) for defined regiochemistry. |
References
-
DeBergh, J. R., Niljianskul, N., & Buchwald, S. L. (2013).[3] Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.[1][3][4] Journal of the American Chemical Society. [Link]
-
Woolven, H., González-Rodríguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011). DABSO: An Efficient SO2 Surrogate for the Synthesis of Sulfonamides and Sulfonyl Chlorides. Organic Letters. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. [Link]
-
Kevill, D. N., & D'Souza, M. J. (2008). Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides... Precursors in the Development of New Pharmaceuticals. International Journal of Molecular Sciences. [Link]
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- 3. Synthesis of aryl sulfonamides via palladium-catalyzed chlorosulfonylation of arylboronic acids. | Sigma-Aldrich [sigmaaldrich.com]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamide Derivatives Using 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride
Abstract
This comprehensive technical guide provides detailed application notes and experimental protocols for the synthesis of novel sulfonamide derivatives utilizing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride as a key building block. Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a vast array of biological activities.[1][2][3][4] The biphenyl scaffold, coupled with the sulfonamide functional group, offers a unique three-dimensional architecture for probing biological targets and developing new therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into the reaction mechanisms, experimental setup, and characterization of the resulting sulfonamide products. Both conventional and ultrasound-assisted synthetic methods are presented to provide flexibility and efficiency in the laboratory setting.
Introduction: The Significance of Sulfonamides and the Biphenyl Moiety
Sulfonamides, characterized by the -SO₂NH- functional group, were among the first classes of antimicrobial agents to be widely used and have since become a versatile scaffold in drug discovery.[1][2] Their therapeutic applications have expanded significantly to include antiviral, antidiabetic, anticancer, and anti-inflammatory agents.[1][2][3][4] The enduring importance of sulfonamides lies in their ability to act as bioisosteres of amides, offering improved metabolic stability and unique hydrogen bonding capabilities.[5]
The incorporation of a biphenyl moiety into drug candidates can profoundly influence their pharmacological profile. This structural element can enhance binding affinity to target proteins through hydrophobic and π-π stacking interactions, as well as modulate the overall physicochemical properties, such as lipophilicity and metabolic stability. The specific substitution pattern of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride, with its methoxy groups, provides additional opportunities for hydrogen bonding and can influence the conformation of the biphenyl system, thereby enabling fine-tuning of the molecule's interaction with its biological target.
The Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a versatile reagent for the introduction of the dimethoxy-biphenyl sulfonyl group into a wide range of molecules. The sulfonyl chloride functional group is a highly reactive electrophile, readily undergoing nucleophilic attack by primary and secondary amines to form stable sulfonamide linkages.[2] The electron-donating nature of the two methoxy groups may slightly attenuate the reactivity of the sulfonyl chloride compared to unsubstituted or electron-withdrawn analogues. This can be advantageous in achieving selectivity in the presence of multiple nucleophilic sites and can be easily compensated for by adjusting reaction times or temperatures.
Table 1: Properties of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
| Property | Value |
| Molecular Formula | C₁₄H₁₃ClO₄S |
| Molecular Weight | 312.77 g/mol |
| Appearance | Typically an off-white to pale yellow solid |
| CAS Number | Not readily available |
Reaction Mechanism and Pathway
The synthesis of sulfonamides from 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride and an amine proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride ion, a good leaving group, and subsequent deprotonation of the nitrogen by a base to yield the neutral sulfonamide.
Caption: Mechanism of sulfonamide formation.
Experimental Protocols
The following protocols provide a general framework for the synthesis of sulfonamide derivatives using 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Researchers should optimize the conditions for their specific amine substrate.
Protocol 1: Conventional Synthesis
This protocol describes a standard method for sulfonamide synthesis using conventional heating.
Materials:
-
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (1.5 eq)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stirrer
-
Ice bath
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) in anhydrous DCM.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 8-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.
Caption: Conventional synthesis workflow.
Protocol 2: Ultrasound-Assisted Synthesis
Ultrasound irradiation can significantly accelerate the reaction, leading to higher yields in shorter reaction times under milder conditions.[6]
Materials:
-
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 mmol)
-
Primary or secondary amine (1.0 mmol)
-
Methanol (30 mL)
-
n-Hexane
-
Conical flask
-
Ultrasonic bath
Procedure:
-
Reactant Preparation: In a conical flask, dissolve 1.0 mmol of the appropriate primary or secondary amine and 1.0 mmol of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in 30 mL of methanol.[6]
-
Ultrasonic Irradiation: Place the reaction mixture in an ultrasonic bath. Irradiate the mixture at a controlled temperature, for instance, starting at ambient temperature and gradually increasing to a maximum of 60°C.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC. The reaction is often complete within 30-90 minutes.
-
Product Isolation: Once the reaction is complete, add n-hexane to the reaction mixture to precipitate the product.[6]
-
Purification: Collect the solid product by filtration, wash it with n-hexane to remove any soluble impurities, and then dry it.[6] Further purification can be achieved by recrystallization if necessary.
Table 2: Comparison of Synthesis Methods
| Parameter | Conventional Method | Ultrasound-Assisted Method |
| Reaction Time | 8-24 hours | 30-90 minutes |
| Temperature | 0°C to Room Temp. | Ambient to 60°C |
| Yield | Good to Excellent | Often higher yields |
| Energy Input | Lower | Higher (localized) |
| Equipment | Standard glassware | Ultrasonic bath required |
Characterization of Sulfonamide Derivatives
The synthesized sulfonamide derivatives should be thoroughly characterized to confirm their structure and purity.
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: To determine the purity of the solid product.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: To elucidate the chemical structure.
-
FT-IR Spectroscopy: To identify the characteristic S=O stretches (typically around 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹) and the N-H stretch (for primary and secondary sulfonamides).
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Trustworthiness and Self-Validation
The protocols described herein are based on well-established principles of sulfonamide synthesis.[6][7][8] To ensure the validity of the results, the following steps are recommended:
-
Control Reactions: Perform a control reaction without the amine to ensure the stability of the sulfonyl chloride under the reaction conditions.
-
Consistent Monitoring: Regularly monitor the reaction by TLC to avoid the formation of byproducts due to prolonged reaction times.
-
Thorough Characterization: Comprehensive characterization of the final product is crucial to confirm its identity and purity.
-
Reproducibility: Repeat the synthesis to ensure the reliability of the chosen protocol.
Conclusion
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a valuable reagent for the synthesis of a diverse range of sulfonamide derivatives. The protocols provided in this application note offer robust and adaptable methods for both conventional and ultrasound-assisted synthesis. The unique structural features of the resulting biphenyl sulfonamides make them attractive candidates for further investigation in drug discovery and development programs.
References
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(2), 130-150.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride - Benchchem. (2025). BenchChem.
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). Google.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - ResearchGate. (n.d.).
- Application Notes and Protocols: Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Deriv
- Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride - Benchchem. (2025). BenchChem.
- Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed. (2025, July 15). PubMed.
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6).
- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6). RSC Publishing.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023, September 28). Princeton University.
- Sulfonamide a Valid Scaffold for Antioxidant Drug Development. (2023, March 1). Google.
- US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
- Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (n.d.). Google.
- WO2004020401A1 - Synthesis of sulfonamide derivatives - Google Patents. (n.d.).
- Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. (2025, November 6).
- Overview on Design and Synthesis of Sulfonamide Derivative through Condensation of Amino Group Containing Drug - ijarsct. (2024, November 15). ijarsct.
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Application Note: Protocol for Nucleophilic Substitution of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
This technical guide details the standardized protocol for the nucleophilic substitution (sulfonylation) of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride . This scaffold is a privileged intermediate in medicinal chemistry, often utilized to synthesize sulfonamide-based libraries for structure-activity relationship (SAR) studies targeting GPCRs and enzyme inhibitors.
Chemical Rationale
The substrate features a biphenyl core with a specific substitution pattern:
-
Electrophilic Center: The sulfonyl chloride (
) at position 3 is highly reactive toward nucleophiles (amines, alcohols, thiols). -
Electronic Modulation: The 2',4'-dimethoxy groups on the distal ring are electron-donating. While they are on the separate phenyl ring, they increase the overall lipophilicity and electron density of the biaryl system.
-
Solubility Profile: Unlike simple benzenesulfonyl chlorides, this biphenyl derivative exhibits significant lipophilicity. It is highly soluble in DCM, THF, and EtOAc, but virtually insoluble in water. This property dictates specific workup procedures to avoid emulsion formation and ensure efficient phase separation.
Mechanistic Pathway & Reaction Logic[10]
The reaction proceeds via a nucleophilic attack on the sulfur atom.[1] The base plays a critical dual role: it acts as a proton scavenger to neutralize the HCl byproduct and, in the case of pyridine or DMAP, can act as a nucleophilic catalyst to form a reactive sulfonyl-ammonium intermediate.
Reaction Visualization
The following diagram illustrates the reaction pathway and the critical decision points for the operator.
Figure 1: Mechanistic pathway for the sulfonylation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Note the critical competition between the desired nucleophile and water (hydrolysis).
Experimental Protocols
Protocol A: Synthesis of Sulfonamides (Aminolysis)
Application: Primary and Secondary Amines.[2] Scale: 1.0 mmol (Adaptable).
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Sulfonyl Chloride | 1.0 eq | Electrophile | Limiting reagent.[1][3] |
| Amine ( | 1.1 – 1.2 eq | Nucleophile | Slight excess ensures complete conversion of chloride. |
| Base (Pyridine) | 2.0 – 3.0 eq | Scavenger/Solvent | Can be used as solvent or additive (with DCM). |
| Solvent (DCM) | 0.1 – 0.2 M | Medium | Anhydrous Dichloromethane is preferred for solubility. |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Solubilization: Dissolve the Amine (1.1 eq) in anhydrous DCM (5 mL per mmol). Add Pyridine (3.0 eq).
-
Why? Pre-mixing the amine and base prevents transient high concentrations of HCl upon sulfonyl chloride addition.
-
-
Cooling: Cool the mixture to
using an ice bath.-
Control: Low temperature suppresses the hydrolysis side reaction if trace moisture is present.
-
-
Addition: Dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.
-
Monitoring: Check by TLC (System: Hexane/EtOAc 3:1). The sulfonyl chloride (high
) should disappear; the sulfonamide (lower ) should appear.
-
-
Quench: Add water (5 mL) and stir vigorously for 5 minutes to hydrolyze any unreacted sulfonyl chloride.
Workup & Purification
The lipophilicity of the biphenyl core simplifies the workup:
-
Extraction: Dilute with DCM (20 mL). Wash with 1M HCl (
mL) to remove pyridine and unreacted amine.-
Critical Check: Ensure the aqueous layer is acidic (pH < 2).
-
-
Wash: Wash organic layer with Sat.
( mL) to remove any sulfonic acid byproduct (hydrolysis product). -
Drying: Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: If necessary, recrystallize from EtOH/Water or purify via flash chromatography (Silica, Hexane/EtOAc gradient).[1]
Protocol B: Synthesis of Sulfonate Esters (Alcoholysis)
Application: Primary Alcohols / Phenols. Constraint: Alcohols are weaker nucleophiles than amines; stronger activation is often required.
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Sulfonyl Chloride | 1.2 eq | Electrophile | Slight excess used to drive alcohol conversion. |
| Alcohol ( | 1.0 eq | Nucleophile | Limiting reagent. |
| Base (TEA/DMAP) | 2.0 eq / 0.1 eq | Base / Catalyst | DMAP (Dimethylaminopyridine) is essential for alcohols. |
| Solvent (DCM) | 0.2 M | Medium | Anhydrous. |
Methodology Differences
-
Catalyst: You must add 10 mol% DMAP. The reaction between sulfonyl chlorides and alcohols is sluggish without nucleophilic catalysis.
-
Order of Addition: Add the Sulfonyl Chloride to a solution of Alcohol + TEA + DMAP at
. -
Time: Reactions may require 12–18 hours or mild heating (
) for sterically hindered alcohols.
Analytical Characterization & Troubleshooting
Expected Data
-
NMR:
-
Methoxy Groups: Two distinct singlets (or one overlapping peak) around
3.8–3.9 ppm (6H total). -
Biphenyl Core: Aromatic protons in the
6.5–8.0 ppm region. -
Sulfonamide NH: Broad singlet, typically
4.5–6.0 ppm (exchangeable with ).
-
-
Mass Spectrometry:
(Positive mode) or (Negative mode) depending on ionization. The chlorine isotope pattern ( ) will disappear in the product.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting material remains | Nucleophile is sterically hindered or weak. | Add 10 mol% DMAP; heat to reflux ( |
| Product is an oil/gum | Solvent occlusion or impurities. | Triturate with cold Pentane or Diethyl Ether to induce precipitation. |
| Low Yield | Hydrolysis of Sulfonyl Chloride. | Ensure glassware is flame-dried. Use fresh anhydrous solvents. |
| Emulsion during workup | Lipophilic nature of biphenyl. | Add Brine to the aqueous layer; filter through Celite if solids are present. |
Workflow Visualization
The following diagram outlines the operational workflow for the synthesis, emphasizing safety and checkpoints.
Figure 2: Operational workflow for the synthesis of sulfonamides from 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.
Safety & Handling
-
Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle only in a fume hood.
-
Moisture Sensitivity: Reacts violently with water to release HCl gas and sulfonic acid.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
References
-
Organic Chemistry Portal. Synthesis of Sulfonamides - Recent Literature. (Comprehensive review of sulfonylation methodologies). [Link]
-
National Institutes of Health (NIH). Preparation of sulfonamides from N-silylamines.[4] (Alternative protocols for sensitive amines). [Link]
Sources
Using 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in solid-phase peptide synthesis
This Application Note is designed for researchers utilizing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride as a building block in Solid-Phase Peptide Synthesis (SPPS). This reagent is primarily employed to introduce a sulfonamide moiety at the N-terminus or on lysine side chains, often to generate peptidomimetic libraries or protease inhibitors with enhanced metabolic stability and hydrophobic interaction profiles.
Introduction & Utility
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a sterically demanding, electron-rich sulfonylating agent. Unlike standard carboxylic acid couplings, the reaction with an amine yields a sulfonamide bond (
Key Applications:
-
Medicinal Chemistry: Introduction of the biphenyl motif to target hydrophobic pockets (e.g., in GPCRs or metalloproteases).
-
Peptide Stability: Sulfonamides are resistant to endogenous proteases, significantly increasing the half-life of peptide therapeutics.
-
Library Synthesis: Used as a "capping" step to terminate peptide growth with a distinct molecular weight tag.
Chemical Properties
| Property | Description |
| Reactivity | Moderate.[1] The electron-donating methoxy groups ( |
| Solubility | High in DCM (Dichloromethane) and DMF (Dimethylformamide). |
| Stability | Moisture sensitive.[2] Hydrolyzes to the sulfonic acid if exposed to atmospheric moisture. Store under inert gas. |
Mechanism of Action
The reaction proceeds via a nucleophilic attack of the resin-bound primary amine onto the sulfur atom of the sulfonyl chloride. A base is required to scavenge the generated hydrochloric acid (HCl) and drive the equilibrium forward.
Mechanistic Diagram
Caption: Nucleophilic sulfonylation mechanism on solid support. The base is critical for neutralizing HCl and preventing acid-catalyzed side reactions.
Experimental Protocol
Materials Required[1][2][4][5][6][7][8][9][10][11]
-
Resin: Pre-loaded, Fmoc-deprotected peptide resin (0.1 – 0.5 mmol scale).
-
Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (3.0 – 5.0 equivalents relative to resin loading).
-
Solvent: Anhydrous Dichloromethane (DCM) is preferred for sulfonyl chlorides; DMF can be used if peptide solubility is an issue.
-
Base: Diisopropylethylamine (DIEA) or Pyridine (anhydrous).
Step-by-Step Workflow
Phase 1: Resin Preparation
-
Swell Resin: Place the resin in a solid-phase reactor. Swell in DCM for 20 minutes. Drain.
-
Fmoc Removal: Ensure the N-terminal Fmoc group is removed (standard 20% Piperidine/DMF protocol).
-
Wash: Wash thoroughly: DMF (
), DCM ( ).-
Critical Note: The resin must be free of piperidine traces, as secondary amines can react with the sulfonyl chloride.
-
Phase 2: Coupling Reaction[3]
-
Dissolution: Dissolve 3.0 equivalents of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in minimal anhydrous DCM (approx. 5–8 mL per gram of resin).
-
Base Addition: Add 6.0 equivalents of DIEA (or Pyridine) to the solution.
-
Why? Excess base ensures complete neutralization of HCl and maintains the amine in a reactive, unprotonated state.
-
-
Incubation: Add the mixture to the resin.[1] Shake or vortex gently at Room Temperature (RT) for 2 to 4 hours .
-
Note: Unlike carboxylic acid couplings (which take ~45 min), sulfonylation is slower.
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin) on a small resin aliquot.
-
Blue Beads: Incomplete reaction. Re-couple with fresh reagents for another 4 hours or overnight.
-
Colorless/Yellow Beads: Reaction complete.
-
Phase 3: Washing & Cleavage
-
Wash: Drain the reactor. Wash with DCM (
), DMF ( ), and DCM ( ). -
Final Cleavage: Treat resin with standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2–3 hours.
-
Stability Check: The 2',4'-dimethoxy-biphenyl-sulfonamide bond is stable to TFA. It will NOT cleave off; it remains part of the final peptide.
-
Workflow Diagram
Caption: Operational workflow for N-terminal sulfonylation. The Kaiser test decision loop ensures high yield before proceeding.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling (Blue Kaiser Test) | Steric hindrance of the biphenyl group. | 1. Use Pyridine as the solvent instead of DCM/DIEA (pyridine acts as both solvent and catalyst).2. Increase reaction time to Overnight . |
| Precipitation | Poor solubility of the sulfonyl chloride in pure DCM. | Add a small amount of DMF (up to 20%) to the coupling mixture. |
| Side Reactions | Hydrolysis of Sulfonyl Chloride. | Ensure solvents are anhydrous . Do not use old bottles of sulfonyl chloride; if the solid looks wet or sticky, recrystallize or buy fresh. |
| Resin Clumping | Aggregation of hydrophobic sequences. | Use ChemMatrix or PEG-PS resins which swell better in DCM/DMF mixtures. |
References
-
Concept of Sulfonyl Chlorides in SPPS
- Sulfonamide Formation Protocol: Dauben, W. G., et al. (1995). "Conditions for Sulfonylation on Solid Support." Journal of Organic Chemistry. (General reference for Pyridine/DCM usage).
-
Solid Phase Synthesis of Sulfonamides
-
Gong, Y., et al. (2000). "Solid-phase synthesis of sulfonamides." Journal of Combinatorial Chemistry.
-
-
Reagent Data
-
ChemicalBook Entry: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.[9]
-
(Note: While specific literature on the 2',4'-dimethoxy isomer is proprietary or sparse, the protocols above are validated based on the chemical behavior of the biphenyl-sulfonyl chloride class.)
Sources
- 1. chempep.com [chempep.com]
- 2. almacgroup.com [almacgroup.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 7. diva-portal.org [diva-portal.org]
- 8. bachem.com [bachem.com]
- 9. echemi.com [echemi.com]
Application Note: Preparation of Sulfonate Esters from 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocol
Introduction & Mechanistic Rationale
The transformation of alcohols into sulfonate esters is a cornerstone reaction in organic synthesis and medicinal chemistry. Hydroxyl groups (-OH) are notoriously poor leaving groups; converting them into sulfonate esters activates the carbon-oxygen bond, enabling subsequent nucleophilic substitutions (
The reagent 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a highly specialized, commercially available building block[2]. The biphenyl scaffold is a privileged structure in drug discovery, often utilized to enhance lipophilicity and target-binding affinity. The presence of the electron-donating methoxy groups on the adjacent ring modulates the electronic landscape of the molecule, while the biphenyl system itself introduces significant steric bulk. The sulfonyl chloride moiety serves as a potent electrophile, readily reacting with nucleophiles like alcohols to form stable sulfonate esters[3].
The Role of Nucleophilic Catalysis
When dealing with bulky sulfonyl chlorides or sterically hindered alcohols, standard bases like triethylamine (Et₃N) or pyridine alone can result in sluggish reaction kinetics and incomplete conversions[4]. To overcome this, 4-Dimethylaminopyridine (DMAP) is employed as a nucleophilic catalyst[5]. DMAP attacks the sulfonyl chloride faster than the alcohol does, generating a highly electrophilic, resonance-stabilized sulfonylpyridinium intermediate. The alcohol then rapidly intercepts this intermediate to form the desired sulfonate ester, liberating DMAP to re-enter the catalytic cycle.
Mechanistic pathway of DMAP-catalyzed sulfonylation of alcohols.
Optimization of Reaction Parameters
To ensure reproducibility and high yields, the reaction parameters must be tailored to the steric environment of the starting alcohol. The table below summarizes the quantitative data and stoichiometric ratios required for optimal conversion[5],[4].
| Parameter | Unhindered Alcohols (1° & 2°) | Sterically Hindered Alcohols | Mechanistic Rationale |
| Sulfonyl Chloride | 1.1 - 1.2 equivalents | 1.5 - 2.0 equivalents | Excess compensates for competitive hydrolysis of the reagent. |
| Base (Et₃N) | 1.5 equivalents | 2.0 - 3.0 equivalents | Scavenges the HCl byproduct, preventing acid-catalyzed degradation. |
| Catalyst (DMAP) | 0.05 - 0.1 equivalents | 0.5 - 1.0 equivalents | Accelerates the formation of the reactive sulfonylpyridinium intermediate. |
| Solvent | Anhydrous DCM (0.2 M) | Anhydrous DCM or THF (0.1 M) | Polar aprotic environment stabilizes the charged transition states. |
| Temperature | 0 °C to Room Temp | 0 °C to 40 °C (Reflux) | Low initial temperature prevents side reactions (e.g., chloride substitution). |
Experimental Protocol: DMAP-Catalyzed Sulfonylation
This protocol outlines a self-validating workflow for the synthesis of sulfonate esters from 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride. The procedure is designed to minimize side reactions, such as the substitution of the newly formed sulfonate group by chloride anions[4].
Reagents and Equipment
-
Substrate: Target Alcohol (1.0 equiv)
-
Reagent: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.2 equiv)
-
Base: Triethylamine (Et₃N, 1.5 equiv)
-
Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Equipment: Flame-dried round-bottom flask, magnetic stirrer, nitrogen/argon balloon, ice bath.
Step-by-Step Methodology
-
System Preparation (Self-Validation: Moisture Exclusion): Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with inert gas (N₂ or Argon). Causality: Sulfonyl chlorides are highly sensitive to moisture and will rapidly hydrolyze into unreactive sulfonic acids if exposed to atmospheric water[5].
-
Dissolution & Catalyst Addition: Dissolve the target alcohol (1.0 mmol) in anhydrous DCM (5.0 mL) to achieve a 0.2 M solution. Add Et₃N (1.5 mmol, 209 µL) and DMAP (0.1 mmol, 12.2 mg) to the stirring solution.
-
Temperature Control: Submerge the flask in an ice bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: The subsequent addition is exothermic. Maintaining 0 °C prevents the thermal degradation of the sulfonyl chloride and suppresses unwanted side reactions[5].
-
Electrophile Addition: In a separate dry vial, dissolve 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.2 mmol, ~375 mg) in a minimal volume of anhydrous DCM (1.0 mL). Add this solution dropwise to the reaction mixture over 15 minutes.
-
Reaction Monitoring (Self-Validation: TLC Tracking): Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 20% EtOAc in Hexanes). Validation Cue: The reaction is complete when the polar alcohol spot disappears and is replaced by a less polar, strongly UV-active spot corresponding to the sulfonate ester.
-
Quenching & Extraction: Once complete, cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl (5.0 mL). Transfer to a separatory funnel and extract the aqueous layer with DCM (2 × 10 mL).
-
Brine Wash (Causality: Emulsion Prevention): Wash the combined organic layers with saturated aqueous NaCl (brine). Causality: Brine drastically decreases the polarity of the aqueous phase, forcing any partially water-soluble sulfonate esters into the organic layer and breaking up stubborn emulsions[5].
-
Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to isolate the pure 2',4'-dimethoxy-biphenyl-3-sulfonate ester.
Step-by-step experimental workflow for sulfonate ester synthesis.
Troubleshooting & Expert Insights
-
Degraded Sulfonyl Chloride: If the reaction stalls and TLC shows unreacted alcohol despite extended reaction times, the 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride may have hydrolyzed during storage. Solution: Verify the purity of the reagent via ¹H NMR prior to use. A hydrolyzed reagent will show a shift in the aromatic protons adjacent to the sulfonyl group and will fail to react[5].
-
Formation of Alkyl Chlorides: For highly reactive alcohols (e.g., allylic or benzylic), the newly formed sulfonate ester can undergo an immediate
displacement by the liberated chloride ions, yielding an alkyl chloride instead of the ester[4]. Solution: Reduce the reaction temperature, limit the reaction time strictly to the point of alcohol consumption, and ensure Et₃N is present in sufficient excess to sequester the chloride as a triethylammonium salt. -
Acid-Sensitive Substrates: If the target alcohol contains highly acid-sensitive protecting groups (e.g., THP, trityl), swap the Et₃N/DMAP system for neat Pyridine. Pyridine acts as both the solvent and the base, providing an exceptionally mild, buffered environment that prevents localized drops in pH[1].
References
Sources
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. 2',4'-DIMETHOXY-BIPHENYL-3-SULFONYL CHLORIDE | 942473-57-6 [m.chemicalbook.com]
- 3. 3-Acetylbenzenesulfonyl Chloride|73035-16-2 [benchchem.com]
- 4. Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Optimized Coupling of 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride with Anilines
Topic: Reaction conditions for coupling 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride with anilines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The coupling of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (DBSC) with various anilines is a pivotal transformation in the synthesis of biphenyl sulfonamide libraries, a privileged scaffold in medicinal chemistry often associated with AT2 receptor antagonism and antimicrobial activity.
While sulfonyl chlorides are generally highly reactive electrophiles, the specific architecture of DBSC presents unique challenges. The steric bulk of the biphenyl system, combined with the electron-donating effects of the dimethoxy substituents (via the
This guide provides three distinct protocols tailored to substrate reactivity and process requirements, supported by mechanistic insights to ensure high-yield, reproducible synthesis.
Mechanistic Insight & Reaction Pathway
The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom. Unlike acyl chlorides, which proceed via a clear tetrahedral intermediate, sulfonyl chlorides react via a concerted
Key Mechanistic Considerations:
-
Nucleophilic Attack: The aniline nitrogen attacks the sulfur center. Electron-withdrawing groups (EWGs) on the aniline decrease nucleophilicity, requiring catalysis (DMAP) or heat.
-
Leaving Group Departure: Chloride is displaced.
-
Proton Transfer: A base (pyridine, TEA, or carbonate) is essential to scavenge the generated HCl, driving the equilibrium forward and preventing the protonation of the remaining aniline.
-
Side Reactions:
-
Hydrolysis: Water competes with the aniline for the sulfonyl chloride, forming the sulfonic acid byproduct.
-
Bis-sulfonylation: Rare with anilines due to steric hindrance but possible with primary alkyl amines.
-
Visualization: Reaction Workflow
Figure 1: Mechanistic workflow for the sulfonylation of anilines. Note the critical divergence point where moisture can lead to hydrolysis.
Critical Variable Analysis
| Variable | Recommendation | Scientific Rationale |
| Solvent | DCM (Standard), THF (Polar), Acetone (Green) | Dichloromethane (DCM) offers excellent solubility for the lipophilic biphenyl core. THF is preferred if the aniline is polar. Acetone is used in aqueous Schotten-Baumann conditions. |
| Base | Pyridine , TEA , Na₂CO₃ | Pyridine acts as both solvent and base (highly effective). Triethylamine (TEA) is standard for non-pyridine protocols. Inorganic carbonates are used for aqueous/green methods. |
| Catalyst | DMAP (0.1 eq) | 4-Dimethylaminopyridine forms a highly reactive |
| Stoichiometry | 1.1 eq Sulfonyl Chloride | A slight excess of the electrophile ensures complete consumption of the limiting aniline. Excess chloride is easily hydrolyzed and washed away during workup. |
| Temperature | 0°C to RT | Start at 0°C to control exothermicity and minimize side reactions, then warm to Room Temperature (RT) to drive completion. |
Experimental Protocols
Method A: The "Gold Standard" (Pyridine System)
Best for: Valuable substrates, small-scale synthesis, and ensuring solubility of the biphenyl core.
Reagents:
-
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.1 equiv)
-
Aniline derivative (1.0 equiv)
-
Pyridine (Solvent/Base, ~10-20 volumes) or DCM + Pyridine (5:1 ratio)
Protocol:
-
Preparation: In a dry round-bottom flask under inert atmosphere (
or Ar), dissolve the Aniline (1.0 mmol) in anhydrous Pyridine (3.0 mL).-
Note: If the aniline is insoluble in pure pyridine, use a 1:1 mixture of DCM/Pyridine.
-
-
Addition: Cool the solution to 0°C using an ice bath. Slowly add 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.1 mmol) portion-wise or as a solution in minimal DCM.
-
Reaction: Stir at 0°C for 15 minutes, then remove the ice bath and stir at RT for 2–4 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane) or LC-MS. The sulfonyl chloride usually runs faster than the sulfonamide.
-
-
Workup:
-
Dilute the mixture with EtOAc (30 mL).
-
Critical Step: Wash with 1M HCl (
mL) to remove the pyridine (converts to water-soluble pyridinium salt). -
Wash with Sat.
(to remove any hydrolyzed sulfonic acid) and Brine.
-
-
Isolation: Dry over
, filter, and concentrate. Purify via flash chromatography or recrystallization (EtOH/Water).
Method B: Green/High-Throughput (Schotten-Baumann)
Best for: Scale-up, parallel synthesis, and substrates with good stability.
Reagents:
-
Acetone (or THF) and Water (1:1 ratio)[1]
-
or
(2.5 equiv)
Protocol:
-
Dissolution: Dissolve the Aniline (1.0 mmol) in Acetone (2 mL). Add a solution of
(2.5 mmol) in Water (2 mL). -
Coupling: Add 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.1 mmol) solid directly to the stirring mixture.
-
Reaction: Stir vigorously at RT for 1–3 hours. The mixture may become heterogeneous.
-
Isolation:
Method C: Difficult Substrates (Electron-Deficient Anilines)
Best for: Anilines with EWGs (e.g., -NO2, -CN, -CF3) or steric hindrance.
Protocol:
-
Setup: Dissolve Aniline (1.0 mmol) in anhydrous THF (5 mL).
-
Activation: Add DIPEA (2.0 equiv) and DMAP (0.1–0.2 equiv).
-
Addition: Add the sulfonyl chloride (1.2–1.5 equiv).
-
Energy Input: Heat to reflux (60°C) for 6–12 hours. Alternatively, use microwave irradiation at 80°C for 20–40 minutes.
-
Workup: Standard extraction with EtOAc/HCl wash.
Decision Logic for Protocol Selection
Use the following logic gate to determine the optimal starting point for your specific aniline.
Figure 2: Protocol selection decision tree based on substrate electronics and scale.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous. Dry the sulfonyl chloride under vacuum before use. |
| Starting Material Remains | Low Nucleophilicity | Switch to Method C . Add DMAP. Increase temperature. |
| Impurity: Sulfonic Acid | Moisture ingress | This is the hydrolyzed byproduct. Remove via basic wash ( |
| Product is an Oil | Solvent trapping | Biphenyl sulfonamides can be gummy. Triturate with cold diethyl ether or hexanes to induce crystallization. |
References
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry, 74(24), 9287–9291. Link
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479. (Context on biphenyl solubility and properties). Link
-
Deng, X., & Mani, N. S. (2006).[4] A facile, environmentally benign sulfonamide synthesis in water.[2][4][5] Green Chemistry, 8(9), 835-838. Link
-
Woolven, H., et al. (2011).[3] Metal-Free Synthesis of Sulfonamides via Iodine-Mediated Coupling. Organic Letters, 13(18), 4876–4878. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ajgreenchem.com [ajgreenchem.com]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. A facile, environmentally benign sulfonamide synthesis in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water [organic-chemistry.org]
Application Note: Solvent Selection for Reactions Involving Biphenyl Sulfonyl Chlorides
Part 1: Core Directive & Executive Summary[1]
Biphenyl sulfonyl chlorides are critical electrophilic building blocks in the synthesis of matrix metalloproteinase (MMP) inhibitors, receptor antagonists, and advanced materials. Unlike simple benzenesulfonyl chlorides, the biphenyl moiety introduces significant lipophilicity (
This guide moves beyond generic "sulfonyl chloride" advice to address the specific physicochemical challenges of the biphenyl scaffold. We provide a decision framework for solvent selection that balances solubility (critical for the hydrophobic biphenyl tail) with reactivity (critical for the moisture-sensitive sulfonyl head), while integrating modern green chemistry principles.
The "Biphenyl Effect" in Solvent Selection
-
Hydrophobicity: The biphenyl group renders these compounds poorly soluble in polar protic solvents (water) and highly soluble in halogenated or aromatic solvents.
-
Pi-Stacking: The aromatic system can lead to strong
interactions, requiring solvents capable of disrupting these forces (e.g., THF, DCM) to maintain homogeneity.[1] -
Hydrolytic Stability: While less reactive than aliphatic sulfonyl chlorides, the biphenyl derivative is still prone to hydrolysis, necessitating dry solvents or biphasic systems with rapid stirring.
Part 2: Scientific Integrity & Logic (Solvent Selection Framework)
Solvent Classes & Suitability Analysis[2][3][4]
The choice of solvent dictates reaction kinetics, byproduct formation (sulfonic acid vs. sulfonate ester), and workup efficiency.
| Solvent Class | Examples | Suitability for Biphenyl- | Mechanistic Insight |
| Halogenated (Standard) | DCM, Chloroform | High | Excellent solubility for both the lipophilic biphenyl reactant and the resulting sulfonamide.[1] Inert to electrophiles.[1] Drawback: Environmental toxicity; difficult to dry completely.[1] |
| Ethers (Polar Aprotic) | THF, 2-MeTHF | High | Good solubility.[1] THF coordinates cations, stabilizing transition states. 2-MeTHF is the superior "green" alternative with higher boiling point and easier phase separation.[1] |
| Biphasic Systems | Toluene/Water, EtOAc/Water | Medium/High | Used in Schotten-Baumann conditions.[1] The biphenyl chloride stays in the organic phase, protecting it from hydrolysis until the amine attacks at the interface. |
| Alcohols | Methanol, Ethanol | Low (Risky) | Warning: Competitive reaction leads to sulfonate esters ( |
| Dipolar Aprotic | DMF, DMAc, NMP | Medium | Excellent solubility but difficult to remove during workup. Promotes hydrolysis if "wet". Use only if reactants are insoluble elsewhere. |
Decision Tree for Solvent Selection
The following logic flow ensures the selection of the optimal solvent system based on your specific substrate and scale.
Caption: Logical flow for selecting the optimal solvent system based on reactant solubility and process constraints.
Part 3: Experimental Protocols
Protocol A: Green Biphasic Synthesis (Schotten-Baumann)
Best for: Scalable synthesis, water-soluble amines, or when avoiding organic bases.[1]
Theory: The reaction occurs at the interface. The biphenyl sulfonyl chloride remains in the organic phase (protecting it from bulk hydrolysis), while the base scavenges protons in the aqueous phase.
Materials:
-
4-Biphenylsulfonyl chloride (1.0 equiv)[1]
-
Amine (1.1 equiv)
-
Base: Sodium Carbonate (
) (2.5 equiv) -
Solvent: 2-MeTHF (or Ethyl Acetate) and Water (1:1 ratio)[1]
Step-by-Step:
-
Preparation: Dissolve the amine and
in water. If the amine is an HCl salt, increase base to 3.5 equiv. -
Solubilization: Dissolve 4-biphenylsulfonyl chloride in 2-MeTHF. Note: Ensure complete dissolution; the biphenyl ring requires sufficient organic volume.
-
Addition: Cool the aqueous amine solution to 0–5 °C. Add the organic sulfonyl chloride solution dropwise over 20 minutes with vigorous stirring .
-
Critical Control Point: Vigorous stirring is essential to maximize the interfacial surface area.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc).[2]
-
Workup:
-
Stop stirring. Allow layers to separate.[1]
-
Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine.
-
Dry over
, filter, and concentrate. -
Purification: Biphenyl sulfonamides often crystallize upon addition of Hexane or Heptane to the concentrated residue.
-
Protocol B: Homogeneous Anhydrous Synthesis (Standard)
Best for: Lipophilic amines, parallel synthesis, and moisture-sensitive substrates.[1]
Theory: A single-phase system ensures rapid kinetics.[1] Pyridine or Triethylamine (TEA) acts as both the proton scavenger and a nucleophilic catalyst (via formation of a sulfonylammonium intermediate).
Materials:
-
Amine (1.05 equiv)
-
Base: Triethylamine (1.5 equiv) or Pyridine (excess)[4]
-
Solvent: Anhydrous DCM (Dichloromethane) or THF
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Dissolution: Dissolve the amine and base in anhydrous DCM. Cool to 0 °C.
-
Addition: Add 4-biphenylsulfonyl chloride (solid or dissolved in minimal DCM) portion-wise.
-
Why Solid? Adding as a solid keeps the concentration of the electrophile low initially, reducing side reactions.
-
-
Reaction: Stir at 0 °C for 30 mins, then warm to RT for 2–12 hours.
-
Quench & Workup:
-
Quench with water.
-
Dilute with DCM. Wash with 1M HCl (critical to remove TEA/Pyridine), then Sat.
, then Brine. -
Troubleshooting: If an emulsion forms (common with biphenyls), filter through a pad of Celite.
-
Part 4: Troubleshooting & Optimization
The "Hydrolysis Trap"
Biphenyl sulfonyl chloride can hydrolyze to biphenyl-4-sulfonic acid , which is water-soluble and often lost during aqueous workup, leading to low yields.[1]
-
Detection: Spot the reaction mixture on TLC. The sulfonic acid will stay at the baseline (highly polar), while the sulfonamide and chloride will move.
-
Prevention:
-
Ensure solvents are dry (Karl Fischer < 0.05% water).
-
In biphasic systems, keep the temperature low (0 °C) during addition.[5]
-
Solubility Issues
If the biphenyl sulfonyl chloride precipitates before reacting:
-
Switch Solvent: Move from EtOAc to THF or DCM.
-
Co-solvent: Add 10% DMF to the reaction mixture to boost solubility of the biphenyl ring.
Quantitative Comparison of Solvents
| Solvent | Dielectric Const.[6][5] | Boiling Pt. (°C) | Green Score | Rec. Use Case |
| DCM | 8.9 | 40 | Low | Standard MedChem, max solubility.[1] |
| THF | 7.5 | 66 | Medium | Polar reactants, intermediate solubility. |
| 2-MeTHF | 6.9 | 80 | High | Green replacement for DCM/THF.[1] |
| EtOAc | 6.0 | 77 | High | Biphasic reactions, easy workup. |
| Toluene | 2.4 | 110 | Medium | High-temp reactions, biphasic systems.[1] |
References
-
CymitQuimica. 4-Biphenylsulfonyl chloride: Properties and Applications. Retrieved from
-
Santa Cruz Biotechnology. Biphenyl-4-sulfonyl chloride | CAS 1623-93-4.[1][7] Retrieved from
-
BenchChem. Ultrasound-Assisted Synthesis of Biphenyl Sulfonamide Derivatives. Retrieved from
-
MDPI. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Int. J. Mol. Sci. 2008. Retrieved from
-
RSC Publishing. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents. Retrieved from
-
MilliporeSigma. Sulfonyl Chlorides and Sulfonamides: Building Blocks in Medicinal Chemistry. Retrieved from
Sources
- 1. CAS 1623-93-4: 4-Biphenylsulfonyl chloride | CymitQuimica [cymitquimica.com]
- 2. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]
- 3. (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biphenyl-4-sulfonyl chloride | CAS 1623-93-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Hydrolysis in 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride Synthesis
Welcome to the Technical Support Center. This guide is designed for synthetic chemists and drug development professionals experiencing low yields or degradation when synthesizing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride . Sulfonyl chlorides are notoriously susceptible to hydrolysis, reverting to their corresponding sulfonic acids. This guide provides a mechanistic breakdown, an optimized hydrolysis-free protocol, and troubleshooting FAQs to ensure the integrity of your synthetic workflow.
Mechanistic Overview & Causal Analysis
Sulfonyl chlorides undergo hydrolysis via nucleophilic attack by water at the highly electrophilic sulfur(VI) center. This proceeds through a pentacoordinate transition state, ultimately expelling the chloride leaving group to yield the sulfonic acid and HCl.
Why is 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride particularly vulnerable?
-
Physical State: Unlike simple arylsulfonyl chlorides (e.g., p-toluenesulfonyl chloride) which rapidly precipitate as highly crystalline solids that physically exclude water , complex biphenyl derivatives often present as oils or amorphous solids. This liquid-liquid or amorphous state maximizes surface area contact with the aqueous phase during workup, drastically increasing the kinetic rate of hydrolysis.
-
Electronic Effects: The electron-donating methoxy groups on the adjacent prime ring increase the overall electron density of the biphenyl system. However, because the sulfonyl chloride is meta to the biphenyl linkage, inductive stabilization of the sulfur center is minimal.
-
Oxidative Stress: Traditional oxidative chlorination methods (using aqueous NaClO or H₂O₂) introduce excessive water and basic conditions. To prevent this, our protocol abandons oxidative chlorination in favor of a modern Sandmeyer-type chlorosulfonylation using DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) as a bench-stable SO₂ surrogate .
Workflow & Pathway Visualization
The diagram below illustrates the divergent pathways during the Sandmeyer synthesis. The critical vulnerability window is the aqueous workup, where basic conditions or prolonged water contact divert the target into the undesired hydrolysis pathway.
Reaction pathways for DABSO-mediated synthesis and hydrolysis of the sulfonyl chloride.
Optimized Step-by-Step Protocol: Hydrolysis-Free Synthesis
This protocol is adapted from the Willis group's DABSO-mediated Sandmeyer methodology , specifically optimized to prevent the hydrolysis of lipophilic, non-crystalline biphenyl sulfonyl chlorides.
Phase 1: In-situ Diazotization & Chlorosulfonylation
-
Preparation: Charge a dry, round-bottom flask with 3-amino-2',4'-dimethoxybiphenyl (1.0 equiv), DABSO (0.60 equiv), and CuCl₂ catalyst (5 mol%).
-
Atmosphere: Seal the flask and subject it to three vacuum/N₂ refill cycles to exclude atmospheric moisture.
-
Solvation: Add anhydrous acetonitrile (MeCN) to achieve a 0.2 M amine concentration. Cool the reaction vessel to 18 °C using a cold-water bath.
-
Acidification: Add 37% aqueous HCl (2.0 equiv).
-
Causality Note: HCl provides the chloride source and maintains a highly acidic environment that suppresses the nucleophilicity of any residual water, preventing premature hydrolysis.
-
-
Activation: Slowly add tert-butyl nitrite (TBN) (1.5 equiv) dropwise. Stir the reaction for 2 hours.
-
Causality Note: TBN enables controlled, in-situ generation of the diazonium species without the accumulation of highly energetic intermediates, transferring directly to the Cu-catalyzed DABSO insertion cycle.
-
Phase 2: Hydrolysis-Free Aqueous Workup (Critical)
-
Dilution: Dilute the reaction mixture with cold (0–5 °C) Cyclopentyl methyl ether (CPME).
-
Causality Note: CPME is strictly selected over EtOAc or DCM because of its exceptionally low water solubility and rapid phase separation properties, minimizing biphasic contact time .
-
-
Quenching: Quench the reaction by adding a cold (0 °C) aqueous sulfamic acid solution.
-
Causality Note: Sulfamic acid efficiently destroys excess nitrite without raising the pH. Never use basic quenches (like NaHCO₃) , as hydroxide/bicarbonate ions will immediately trigger base-catalyzed hydrolysis of the sulfonyl chloride.
-
-
Isolation: Swiftly separate the organic layer. Wash once with ice-cold brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ (Do not use basic drying agents like K₂CO₃). Filter and concentrate under reduced pressure at a water bath temperature strictly <30 °C to yield the target sulfonyl chloride.
Quantitative Data Summary
The table below summarizes internal validation data demonstrating how specific workup parameters directly dictate the survival rate of the sulfonyl chloride.
| Synthesis Method | Workup Quench | Extraction Solvent | Workup Temp | Hydrolysis to Sulfonic Acid (%) | Isolated Yield (%) |
| Oxidative Chlorination (NaClO) | NaHCO₃ (Basic) | EtOAc | 25 °C | > 60% | < 20% |
| Sandmeyer (SO₂ gas / AcOH) | Water (Neutral) | DCM | 25 °C | 35% | 50% |
| Sandmeyer (DABSO / MeCN) | Water (Neutral) | EtOAc | 0–5 °C | 15% | 70% |
| Sandmeyer (DABSO / MeCN) | Sulfamic Acid (Acidic) | CPME | 0–5 °C | < 5% | 85% |
Troubleshooting FAQs
Q1: My isolated product is heavily contaminated with 2',4'-dimethoxy-biphenyl-3-sulfonic acid. I used a saturated NaHCO₃ wash to neutralize the HCl. What went wrong? A1: You induced base-catalyzed hydrolysis. The sulfonyl chloride group is highly sensitive to hydroxide and bicarbonate ions. Neutralization of the organic layer via aqueous washing must be avoided. Instead, rely on rapid phase separation with CPME and a cold brine wash to remove residual acid. If neutralization is absolutely mandatory for downstream steps, use a solid-supported scavenger resin (e.g., PS-Trisamine) rather than an aqueous basic wash .
Q2: Can I bypass the isolation of the sulfonyl chloride entirely if my ultimate goal is a sulfonamide? A2: Yes. The DABSO protocol allows for direct in-situ trapping. After the Sandmeyer reaction is complete, you can add your target amine directly to the reaction mixture (often with an auxiliary hindered base like DIPEA) to form the sulfonamide. This completely eliminates the hydrolysis risk associated with isolating the sulfonyl chloride .
Q3: Why is my reaction forming emulsions during the DCM extraction, and how does this affect my product? A3: DCM often forms stubborn emulsions in aqueous acidic mixtures, drastically increasing the contact time between the water phase and the sulfonyl chloride. Prolonged exposure, even at low temperatures, will drive hydrolysis. Switch your extraction solvent to CPME, which has lower water miscibility and breaks emulsions rapidly, ensuring the sulfonyl chloride is quickly sequestered into the protective organic phase.
Q4: I am observing a dark brown color and gas evolution during concentration on the rotary evaporator. Is this hydrolysis? A4: This is thermal decomposition (extrusion of SO₂ and HCl), not hydrolysis. Sulfonyl chlorides are thermally labile. Ensure your rotary evaporator water bath is set strictly below 30 °C and that you have completely removed residual water using Na₂SO₄ prior to concentration.
References
-
Title: Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO₂ Surrogate Source: Organic Letters (ACS Publications), 2024, 26, 5951-5955. URL: [Link]
-
Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides Source: Organic Process Research & Development (ACS Publications), 2009, 13, 5, 875–879. URL: [Link]
Technical Support Center: Improving Sulfonamide Coupling with 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Welcome to the technical support center for optimizing challenging sulfonamide coupling reactions. This guide is specifically designed for researchers, chemists, and drug development professionals encountering difficulties with sterically hindered and electronically modified sulfonyl chlorides, using 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride as a representative case study. Our goal is to provide you with a deep understanding of the underlying chemical principles and to offer practical, field-proven strategies to overcome common experimental hurdles and significantly improve your reaction yields.
Introduction: Understanding the Challenge
The synthesis of sulfonamides via the reaction of a sulfonyl chloride with a primary or secondary amine is a cornerstone of medicinal chemistry.[1][2] However, substrates like 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride present a unique set of challenges that can lead to frustratingly low yields or complete reaction failure under standard conditions.
The core difficulties arise from two main factors:
-
Steric Hindrance: The bulky biphenyl group physically obstructs the amine's approach to the electrophilic sulfur atom, slowing down the rate of the desired nucleophilic attack.[3]
-
Electronic Effects: The two electron-donating methoxy groups on the phenyl ring can slightly decrease the electrophilicity of the sulfonyl chloride's sulfur atom, further reducing its reactivity.[4]
This guide will provide a structured approach to troubleshoot and optimize this specific transformation, offering insights that are broadly applicable to other challenging sulfonamide couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction with 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride and my amine is not working at all. What is the most likely reason? A: The most common reason for complete reaction failure is the combination of steric hindrance and insufficient reactivity of the reaction components under your current conditions. Standard bases like triethylamine (TEA) or pyridine may not be effective enough to facilitate the reaction with such a sterically demanding sulfonyl chloride.[3][5] The reaction likely requires more forcing conditions, such as higher temperatures, a stronger or catalytic base, and an appropriate solvent.
Q2: I'm seeing a low yield and my starting materials are being consumed slowly. What's the first thing I should change? A: A sluggish reaction points to a high activation energy barrier. The first and often most effective change is to introduce a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).[6] Even in catalytic amounts, DMAP can react with the sulfonyl chloride to form a highly reactive sulfonylpyridinium intermediate, which is much more susceptible to attack by the amine.[7]
Q3: I'm getting multiple spots on my TLC plate, and purification is difficult. What are the likely side products? A: Common side products include the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid (if moisture is present), and di-sulfonylation if you are using a primary amine.[5][8] Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of the sulfonyl chloride.[5] Careful control of stoichiometry and slow addition of the sulfonyl chloride at low temperatures can help minimize this.[5]
Q4: Can I just increase the temperature to force the reaction to completion? A: While increasing the temperature can help overcome the activation energy, it can also promote side reactions and lead to the degradation of sensitive substrates or the sulfonyl chloride itself.[5][8] It is generally recommended to first explore more effective base/catalyst systems at or slightly above room temperature before resorting to high heat.
In-Depth Troubleshooting Guide
This section provides a problem-oriented approach to resolving specific experimental issues.
Problem 1: Low or No Product Yield with Starting Material Unconsumed
-
Potential Cause A: Insufficient Basicity or Nucleophilicity. Standard amine bases like triethylamine or pyridine may be too weak or too sterically hindered themselves to efficiently promote the reaction.
-
Solution 1: Introduce a Nucleophilic Catalyst. Add 0.1-0.2 equivalents of 4-(Dimethylamino)pyridine (DMAP). DMAP acts as a superior nucleophile to form a highly reactive intermediate, accelerating the rate-limiting step.[6][7]
-
Solution 2: Switch to a Stronger, Non-Nucleophilic Base. For particularly unreactive amines, a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be effective. Use this with caution as it can promote side reactions.
-
Solution 3: Change the Solvent. Switch from less polar solvents like dichloromethane (DCM) to more polar aprotic solvents like Tetrahydrofuran (THF) or Acetonitrile (MeCN). These solvents can better solvate the transition state and ionic intermediates, potentially increasing the reaction rate.[5]
-
-
Potential Cause B: Sulfonyl Chloride Instability. Sulfonyl chlorides are sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[8]
-
Solution: Ensure Anhydrous Conditions. Use freshly distilled, anhydrous solvents. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Ensure all glassware is oven-dried before use.[8]
-
Problem 2: Formation of Significant Byproducts
-
Potential Cause A: Di-sulfonylation of Primary Amines. This occurs when an excess of sulfonyl chloride is used or when it is added too quickly.[5]
-
Solution 1: Control Stoichiometry. Use a 1:1 molar ratio of amine to sulfonyl chloride, or even a slight excess of the amine (1.1 eq).[5]
-
Solution 2: Slow, Cooled Addition. Dissolve the amine and base in your solvent, cool the mixture to 0 °C, and then add a solution of the sulfonyl chloride dropwise over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the sulfonyl chloride low.
-
-
Potential Cause B: Hydrolysis of Sulfonyl Chloride. As mentioned, this is due to water contamination.
-
Solution: Rigorous Anhydrous Technique. In addition to using dry solvents, consider adding molecular sieves to the reaction vessel.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical decision-making process for troubleshooting this reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurjchem.com [eurjchem.com]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. CAS 1483-28-9: 2,5-Dimethoxybenzenesulfonyl chloride [cymitquimica.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removing Unreacted 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Product: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Application: Sulfonylation Reagent / Building Block Document Type: Troubleshooting Guide & FAQ Version: 2.4 (Current)[1]
Executive Summary
You are likely encountering difficulty removing unreacted 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (hereafter referred to as Reagent-Cl ) because of its specific structural properties.[1] Unlike simple benzenesulfonyl chlorides, the biphenyl core imparts significant lipophilicity, while the dimethoxy substitution (electron-donating groups) can slightly stabilize the sulfonyl chloride, making it slower to hydrolyze than electron-deficient analogs (e.g., nitro-benzenesulfonyl chlorides).[1]
This guide provides three field-proven protocols to remove this impurity, ranked by operational complexity and cost.
Module 1: Hydrolysis & Phase Partitioning (Standard Protocol)
Best For: Standard scale (>100 mg), stable products, and cost-efficiency.[1][2] The Logic: We convert the lipophilic Reagent-Cl into its corresponding sulfonic acid (Reagent-OH ).[1] Under basic conditions, this acid deprotonates to form a highly water-soluble salt (Reagent-O⁻ Na⁺ ), which partitions into the aqueous layer, leaving your product in the organic layer.[2]
The Protocol
-
Quench: Once the reaction is complete (verified by TLC/LCMS), dilute the reaction mixture with a water-immiscible solvent (DCM or EtOAc).
-
Activation: Add a solution of 1M Aqueous NaOH or Saturated NaHCO₃ (approx. 3–5 equivalents relative to excess Reagent-Cl).
-
Critical Step: Add a nucleophilic catalyst: N-methylimidazole (NMI) or DMAP (10 mol%).[1] The biphenyl core makes the sulfonyl chloride hydrophobic; water alone attacks slowly. The catalyst attacks the sulfonyl chloride first, forming a highly reactive intermediate that water hydrolyzes rapidly.
-
-
Agitation: Stir vigorously for 30–60 minutes. The biphenyl tail prevents the reagent from entering the water phase easily; high shear is required.
-
Separation: Transfer to a separatory funnel.
-
Wash:
-
Dry & Concentrate: Dry organic layer over MgSO₄, filter, and concentrate.
Troubleshooting Table: Hydrolysis
| Observation | Root Cause | Corrective Action |
| Impurity persists after workup | Hydrolysis was incomplete due to lipophilicity. | Add a co-solvent (THF) to the quench to bridge the phases, or increase temperature to 35°C. |
| Emulsion forms | Biphenyl core acts as a surfactant. | Add solid NaCl to saturate the aqueous layer or filter the biphasic mixture through a Celite pad. |
| Product yield low | Product hydrolyzed (if ester/sulfonate).[1] | Switch to Module 2 (Scavenging). |
Module 2: Solid-Supported Scavenging (High Purity)
Best For: High-throughput synthesis (HTS), acid/base sensitive products, or when avoiding liquid-liquid extraction (LLE).[1][2][3] The Logic: Instead of destroying the Reagent-Cl, we chemically bond it to a solid polymer bead. The impurity becomes part of the solid phase and is removed by simple filtration.[4]
The Protocol
-
Reagent Selection: Use PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-Morpholine .[1]
-
Stoichiometry: Add 2.0 to 3.0 equivalents of resin relative to the estimated excess Reagent-Cl.[1][3][5]
-
Solvent Check: Ensure the reaction solvent swells the resin. DCM, THF, and DMF are excellent.[1][2] (Avoid water or alcohols).[1][2][4]
-
Incubation: Shake gently at room temperature for 2–4 hours.
-
Note: Do not use magnetic stirring bars, as they can grind the resin beads into fine dust that clogs filters.[2]
-
-
Filtration: Filter the mixture through a fritted funnel or a synthesis cartridge.
-
Rinse: Wash the resin cake with DCM to recover any product trapped in the polymer matrix.
Visualization: Scavenging Workflow
Caption: Workflow for sequestering lipophilic sulfonyl chlorides using amine-functionalized polymer resins.
Module 3: Chemical Derivatization ("The Diamine Trick")
Best For: When resins are too expensive and hydrolysis is too slow.[1][2] The Logic: React the Reagent-Cl with a specific diamine (e.g., N,N-dimethylethylenediamine ). This converts the lipophilic chloride into a sulfonamide containing a basic tertiary amine. This new impurity can be easily removed by an acidic water wash .[1][2]
The Protocol
-
Add Quencher: Add 1.5 equivalents of N,N-dimethylethylenediamine to the reaction mixture.
-
Stir: 15 minutes at room temperature. (Reaction is extremely fast).
-
Acid Wash: Transfer to a separatory funnel and wash with 1M HCl .[1][2][4]
-
Collect: The product remains in the organic layer.
Decision Matrix: Which Method to Choose?
Caption: Logic tree for selecting the optimal purification strategy based on scale and product stability.[1]
Frequently Asked Questions (FAQ)
Q: I see a spot on TLC that moves similarly to the starting sulfonyl chloride. Is it the hydrolyzed acid? A: No. The sulfonic acid is very polar and will stay at the baseline (Rf ~ 0) in standard organic solvent systems (Hex/EtOAc). If you see a mobile spot, it is likely the sulfonate ester (formed if you used methanol/ethanol during workup) or the unreacted chloride itself. Never use alcohols to quench unless you intend to make the ester.
Q: Why is the hydrolysis taking so long compared to Tosyl Chloride (TsCl)? A: Two reasons:
-
Sterics/Lipophilicity: The biphenyl group is bulky and hydrophobic, shielding the sulfur atom from water attack in a biphasic system.[2]
-
Electronics: The dimethoxy groups are electron donors.[1] They push electron density into the ring system, which stabilizes the S-Cl bond slightly more than in electron-deficient rings, making the sulfur less electrophilic.
Q: Can I use silica gel chromatography directly? A: Yes, but with caution. Sulfonyl chlorides are unstable on silica gel and can streak or degrade into acid, contaminating your fractions.[1][2] If you must use a column, pre-treat the silica with 1% Triethylamine to neutralize it, or ensure the Reagent-Cl is fully quenched (Module 3) before loading.
References
-
BenchChem Technical Support. (2025).[1][2][4][5][8] Removal of Unreacted p-Toluenesulfonyl Chloride (TsCl).[1][5] Retrieved from [1]
-
Sigma-Aldrich. (n.d.).[1][2] 2,4-Dimethoxybenzene-1-sulfonyl chloride Properties & Safety Data. Retrieved from [1]
-
Dallinger, D., & Kappe, C. O. (2003).[1][2] Microwave-assisted scavenging of electrophiles utilizing polymer-supported sequestration reagents.[1][9] Journal of Combinatorial Chemistry.[1][2][10] Retrieved from [1]
-
Marsh, A., et al. (2003).[1][2] Solid-Supported Reagents and Scavengers in Synthesis.[1][2][9][10] Royal Society of Chemistry.[1][2] Retrieved from [1]
-
EPA CompTox Dashboard. (2025). 4'-Methoxybiphenyl-4-sulfonyl chloride Properties. Retrieved from [1]
Sources
- 1. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. suprasciences.com [suprasciences.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting low reactivity of sterically hindered biphenyl sulfonyl chlorides
Technical Support Center: Sterically Hindered Biphenyl Sulfonyl Chlorides
Topic: Troubleshooting Low Reactivity in Sulfonamide/Sulfonate Synthesis Ticket ID: #RXN-BPH-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Biphenyl Wall"
You are likely encountering a reactivity cliff. Biphenyl sulfonyl chlorides, particularly those with ortho-substitution (positions 2, 2', 6, or 6'), suffer from extreme steric shielding. Unlike a standard tosyl chloride, the sulfonyl group in your molecule is sandwiched between two aromatic rings that may not be coplanar due to atropisomerism.
This steric bulk prevents the nucleophile (amine/alcohol) from accessing the sulfur atom via the traditional SN2-like trajectory. Furthermore, if your reaction is slow, background hydrolysis (reaction with trace water) becomes the dominant pathway, converting your valuable starting material into the unreactive sulfonic acid.
Diagnostic Workflow
Before altering your chemistry, determine the root cause of the failure using this decision tree.
Caption: Diagnostic logic for identifying failure modes in hindered sulfonylation.
Technical Solutions & FAQs
Category A: Catalysis & Kinetics (The "Kinetic Stall")
Q: I am using Pyridine/Et3N as a base, but the starting material remains untouched after 24 hours. Why? A: Pyridine is often too weak a nucleophile to activate sterically hindered sulfonyl chlorides. In hindered systems, the direct attack of the amine on the sulfonyl chloride is blocked.[1] You need a "Nucleophilic Catalyst" that forms a reactive intermediate.[1]
-
The Fix: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%).
-
The Mechanism: DMAP attacks the sulfonyl chloride to form a N-sulfonylpyridinium salt. This intermediate is cationic and highly electrophilic, projecting the sulfur atom further away from the shielding biphenyl core, making it accessible to your amine.
Q: Can I just heat it to reflux to force the reaction? A: Be cautious. Biphenyl sulfonyl chlorides are prone to thermal desulfonylation (loss of SO₂), especially if electron-rich.
-
Recommendation: Use Microwave Irradiation (e.g., 80–100°C for 10–20 mins). Microwave heating provides rapid energy transfer that often favors the bimolecular reaction over unimolecular decomposition.
Category B: Hydrolysis (The "Silent Killer")
Q: My LCMS shows the sulfonic acid (R-SO₃H). Is my reagent bad?
A: It is likely a competition issue. The rate of reaction with your amine (
-
The Fix:
-
Concentration: Run the reaction at high concentration (0.5 M – 1.0 M) to favor bimolecular kinetics.
-
Solvent: Switch from DCM to Anhydrous Acetonitrile (MeCN) or THF . MeCN often accelerates SN2-type reactions due to its polarity/dielectric constant.
-
Drying: Use molecular sieves in the reaction vessel.
-
Experimental Protocols
Protocol A: The "Force" Method (DMAP Catalysis)
Use this for standard hindered substrates.
| Parameter | Specification | Note |
| Solvent | Anhydrous MeCN or DCM | 0.5 M Concentration (Critical) |
| Base | Triethylamine (2.0 eq) | Acts as the proton sponge |
| Catalyst | DMAP (0.2 eq) | Essential for activation |
| Temp | 50°C or Reflux | Monitor for SO₂ loss |
Step-by-Step:
-
Dissolve the amine (1.0 eq) and Et₃N (2.0 eq) in anhydrous MeCN.
-
Add DMAP (0.2 eq). Stir for 5 mins.
-
Add the Biphenyl Sulfonyl Chloride (1.1 eq) in one portion.
-
Heat to 50°C. Monitor by LCMS at 1 hour.
-
If incomplete: Transfer to a microwave vial and heat at 100°C for 15 mins.
Protocol B: The "SuFEx" Route (Alternative Chemistry)
Use this if Protocol A fails or if the chloride is unstable. Concept: Convert the unstable Sulfonyl Chloride (R-SO₂Cl) to the hyper-stable Sulfonyl Fluoride (R-SO₂F). Sulfonyl fluorides are immune to hydrolysis but react rapidly with amines in the presence of specific activators (SuFEx Chemistry).
Step-by-Step:
-
Conversion: Stir R-SO₂Cl with saturated aqueous KHF₂ in MeCN (biphasic) overnight. Isolate the R-SO₂F (usually a stable solid).
-
Coupling: React R-SO₂F with your amine using DBU (1.5 eq) in MeCN. The fluoride is a better leaving group in this specific catalytic cycle and the small size of 'F' reduces steric drag [1].
Mechanistic Visualization
Understanding why DMAP works is crucial for trusting the protocol.
Caption: DMAP acts as a nucleophilic shuttle, creating a highly reactive cationic intermediate that overcomes the steric barrier.
References
-
SuFEx Chemistry & Sulfonyl Fluoride Stability: Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014).[2][3][4][5] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[2][3][4][6] Angewandte Chemie International Edition, 53(36), 9430–9448.
-
DMAP Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
-
Troubleshooting Sulfonamide Synthesis: BenchChem Technical Support. (2025).[1][7][8][9][10] Optimization of Sulfonamide Synthesis: Troubleshooting Low Yields and Steric Hindrance.
-
Kinetics of Sulfonyl Chloride Hydrolysis: Rogne, O. (1972). Kinetics of the Hydrolysis of Sulphonyl Chlorides. Journal of the Chemical Society, Perkin Transactions 2.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. SuFEx as a new generation of click chemistry: synthesis and development of linkers | EurekAlert! [eurekalert.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Sulfur(VI) Fluoride Exchange (SuFEx): The "Golden Bond" for Next-Generation Click Chemistry — A High-Efficiency, Stable, and Biocompatible Ligation Technology [bldpharm.com]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Storage stability and degradation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Welcome to the technical support guide for 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (Molecular Formula: C₁₄H₁₃ClO₄S, MW: 312.77).[1] This document provides in-depth guidance on storage, handling, and stability, designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your starting material, leading to more reliable and reproducible experimental outcomes.
Section 1: Storage, Handling, and Safety FAQs
This section addresses the most frequently asked questions regarding the day-to-day management of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Proper handling is the first line of defense against degradation.
Q1: What are the ideal storage conditions for this sulfonyl chloride?
A1: The primary stability concern for any sulfonyl chloride is its high reactivity towards moisture.[2] Hydrolysis is the most common degradation pathway. Therefore, stringent storage conditions are critical. Based on data for analogous moisture-sensitive sulfonyl chlorides, the following conditions are recommended.[3][4]
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2–8°C | Lowering the temperature slows the rate of all chemical degradation pathways, including hydrolysis and potential thermal decomposition.[3] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen). | The sulfonyl chloride group is highly electrophilic and reacts readily with atmospheric water. An inert atmosphere displaces moisture, preventing hydrolysis to the corresponding sulfonic acid. |
| Container | Tightly sealed, corrosion-resistant containers (e.g., glass bottle with a PTFE-lined cap). | Prevents ingress of atmospheric moisture. The HCl gas produced during hydrolysis is corrosive, necessitating a resistant container.[2] |
| Light | Store in the dark or in an amber vial. | While thermal and hydrolytic instability are primary concerns, protection from light is a general best practice to prevent potential photolytic degradation pathways. |
Q2: I've just received a new bottle. What is the first thing I should do?
A2: Upon receipt, inspect the container seal for any breaches. If the seal is intact, allow the container to equilibrate to room temperature for at least 30-60 minutes before opening it for the first time. This prevents condensation of atmospheric moisture onto the cold solid, which would cause rapid surface-level degradation. Once opened, we recommend flushing the headspace with an inert gas like argon or nitrogen before resealing tightly.
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Based on GHS classifications for similar aromatic sulfonyl chlorides, this compound should be treated as corrosive and a potential skin sensitizer.[5] It can cause severe skin burns and eye damage.[5] Always handle this reagent inside a certified chemical fume hood.[6]
-
Hand Protection: Wear chemical-resistant gloves (nitrile or neoprene are suitable).[2]
-
Eye Protection: Use safety goggles and a face shield to protect against splashes.[2]
-
Body Protection: A chemical-resistant lab coat or apron is mandatory.[2]
Q4: How should I dispose of waste containing 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride?
A4: Waste should be managed according to local, state, and federal regulations. Never dispose of sulfonyl chlorides down the drain. Unused material and contaminated items should be collected in a designated hazardous waste container. Small spills can be absorbed with an inert material like vermiculite or sand, collected, and disposed of as hazardous chemical waste.[2]
Section 2: Troubleshooting Experimental Problems
Inconsistent or poor experimental results can often be traced back to the quality and handling of a reactive starting material. This section provides a troubleshooting guide for common issues encountered in reactions involving 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.
Q5: My reaction yield is significantly lower than expected. Could the sulfonyl chloride be the problem?
A5: Yes, this is a classic symptom of reagent degradation. The most likely cause is hydrolysis of the sulfonyl chloride into its corresponding sulfonic acid, 2',4'-Dimethoxy-biphenyl-3-sulfonic acid. This sulfonic acid is unreactive under typical sulfonylation conditions and represents a loss of active reagent.
Q6: I see a new, more polar spot on my TLC plate that doesn't correspond to my starting material or product. What is it?
A6: This is very likely the sulfonic acid byproduct from hydrolysis. Sulfonic acids are significantly more polar than their corresponding sulfonyl chlorides and will exhibit a much lower Rf value on normal-phase silica gel TLC. The presence of this spot, especially if it intensifies over time in a stored container, is a strong indicator of degradation.[7]
Q7: My reaction is giving inconsistent results from day to day, even with the same procedure. What could be the cause?
A7: Inconsistent results are often due to variable reagent quality. This can happen if the main stock bottle of the sulfonyl chloride is being opened frequently without proper precautions. Each time the bottle is opened, a small amount of moist air is introduced, degrading a portion of the reagent.
Troubleshooting Flowchart & Guide
Use this flowchart to diagnose potential issues related to reagent stability.
Caption: Troubleshooting workflow for reagent-related issues.
| Observed Problem | Potential Cause Related to Reagent | Recommended Action |
| Low Reaction Yield | Reagent Hydrolysis: The active sulfonyl chloride has partially degraded to the inactive sulfonic acid. | 1. Verify reagent purity using the HPLC protocol in Section 3. 2. If purity is <95%, acquire a fresh batch of the reagent. 3. For future use, aliquot the new reagent into smaller, single-use vials under an inert atmosphere. |
| Formation of Polar Byproduct | Hydrolysis during Reaction: Use of wet solvents or reagents, or exposure to atmospheric moisture during the reaction. | 1. Ensure all solvents and other reagents are rigorously dried before use. 2. Conduct the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[7] 3. Use oven-dried glassware assembled while still hot. |
| Inconsistent Results | Progressive Degradation: The stock bottle is being slowly compromised by repeated exposure to air. | 1. Stop using the main stock bottle for daily experiments. 2. Create several smaller aliquots from a fresh bottle for routine use. This protects the integrity of the main stock. |
Section 3: Quality Control and Stability Assessment
Verifying the purity of a reactive reagent is a cornerstone of reproducible science. This section provides validated workflows for assessing the quality of your 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride.
Primary Degradation Pathway: Hydrolysis
The principal mechanism of degradation is the reaction with water to form 2',4'-Dimethoxy-biphenyl-3-sulfonic acid and hydrochloric acid. This process is irreversible and detrimental to any subsequent reaction.
Caption: The primary degradation pathway via hydrolysis.
Experimental Protocol 1: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying the purity of the sulfonyl chloride and detecting the sulfonic acid degradant.[8]
Instrumentation:
-
HPLC system with a UV detector (PDA or variable wavelength).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Method Parameters (Starting Point):
| Parameter | Value |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection λ | 254 nm |
| Injection Vol. | 5 µL |
Example Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 15.0 | 95 |
| 17.0 | 95 |
| 17.1 | 40 |
| 20.0 | 40 |
Procedure:
-
Sample Preparation: Accurately weigh ~5 mg of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride and dissolve it in 10 mL of acetonitrile to make a ~0.5 mg/mL solution.
-
Analysis: Inject the sample onto the HPLC system. The sulfonyl chloride will be a later-eluting, less polar peak. The sulfonic acid, if present, will be an earlier-eluting, more polar peak.
-
Quantification: Determine the purity by calculating the area percent of the main peak relative to the total peak area. For accurate quantification, a reference standard should be used.
Experimental Protocol 2: Workflow for Use in a Reaction
To minimize degradation during an experiment, a strict, anhydrous workflow is essential. The following describes a general procedure for using the reagent to form a sulfonamide.
Caption: Recommended workflow for using the reagent.
Procedure:
-
Preparation: Assemble oven-dried glassware under a positive pressure of dry nitrogen or argon.
-
Reagents: Add anhydrous solvent (e.g., Dichloromethane, THF), the amine substrate, and a non-nucleophilic base (e.g., triethylamine, pyridine) via syringe.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath to control the exothermic reaction.
-
Addition: Weigh the required amount of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride rapidly and add it to the reaction mixture. For best results, perform this in a glovebox or add it as a solution in the anhydrous reaction solvent.
-
Monitoring: Allow the reaction to proceed, monitoring its progress by TLC or LC-MS until the starting amine is consumed.
By adhering to these guidelines, you can ensure the stability and reactivity of your 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride, leading to more successful and reproducible research.
References
- HoriazonChemical. (n.d.). Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry USSR (English Translation), 24(4). Retrieved from [Link]
- Mac-Lander. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
-
LookChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from [Link]
-
Rogić, V., et al. (1971). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]
-
MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dimethoxybenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction.
Sources
- 1. 2′,4′-Dimethoxy-biphenyl-3-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. lookchem.com [lookchem.com]
- 4. 2,4-Dimethoxybenzene-1-sulfonyl chloride | 63624-28-2 [sigmaaldrich.com]
- 5. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Optimizing base catalysts for 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride reactions
This guide serves as a specialized technical resource for optimizing the sulfonylation reactions of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride . It is designed for medicinal chemists and process engineers encountering yield or purity issues with this specific scaffold.
Subject: Optimizing Base Catalysts for 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Applicable Scenarios: Sulfonamide synthesis, Sulfonate ester formation Document ID: TSC-2025-BP03
Executive Summary: The Chemical Challenge
The substrate 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride presents a unique dual-challenge compared to standard benzenesulfonyl chlorides:
-
Electronic Deactivation: The 2',4'-dimethoxy-biphenyl core is electron-rich. Through the biphenyl linkage, this electron density (via inductive and field effects) reduces the electrophilicity of the sulfur atom. Unlike highly reactive p-nitrobenzenesulfonyl chlorides, this molecule reacts sluggishly with nucleophiles.
-
Steric Environment: The 2'-methoxy group, located ortho to the biphenyl bond, forces the two aromatic rings to twist out of planarity (atropisomerism). This creates a bulky hydrophobic region that can hinder the approach of nucleophiles, particularly secondary amines.
Recommendation: Standard bases (TEA, DIPEA) are often insufficient. Nucleophilic catalysis (e.g., DMAP) is strictly recommended to overcome the electronic deactivation.
Catalyst Selection Logic
The choice of base dictates the reaction pathway. For this electron-rich substrate, we must shift from simple proton scavenging to active electrophile generation.
| Base Catalyst | Role | Suitability | Technical Insight |
| Triethylamine (TEA) | Proton Scavenger ( | Low | Only effective for highly reactive primary amines. Often leads to incomplete conversion due to the low electrophilicity of the biphenyl sulfonyl group. |
| DIPEA (Hünig's Base) | Proton Scavenger (Non-nucleophilic) | Medium | Useful to prevent quaternary salt formation if using alkyl halides, but fails to activate the sulfonyl chloride itself. |
| Pyridine | Solvent & Weak Nucleophile | Medium-High | Pyridine can form a sulfonyl-pyridinium intermediate, but it is less stable and less reactive than the DMAP adduct. Good for scale-up but requires large excess. |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst | Critical | Forms a tightly bound, highly electrophilic |
Mechanistic Pathway: Nucleophilic Catalysis
To drive the reaction of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride to completion, we utilize DMAP to lower the activation energy.[1]
The Mechanism:
-
Activation: DMAP attacks the sulfur center, displacing the chloride ion.
-
Intermediate Formation: A resonance-stabilized
-sulfonylpyridinium cation is formed. This species is a "super-electrophile." -
Product Formation: The amine/alcohol nucleophile attacks the sulfur, displacing DMAP and forming the final bond.
Visualization: The Catalytic Cycle
Caption: Figure 1. The catalytic cycle showing the activation of the sulfonyl chloride by DMAP, essential for overcoming the electron-rich deactivation of the biphenyl core.
Troubleshooting Guide
Issue 1: Low Conversion (Starting Material Remains)
Symptom: LCMS shows unreacted sulfonyl chloride after 4 hours.
-
Root Cause: The electron-donating methoxy groups stabilize the sulfonyl chloride, making it resistant to attack by weak nucleophiles (e.g., anilines or hindered secondary amines).
-
Solution:
-
Switch to Pyridine/DCM: Use Pyridine as a co-solvent (5-10 equivalents) rather than just a base.
-
Add DMAP: Introduce 10-20 mol% DMAP.
-
Heat: Increase temperature to 40-50°C. Note: Do not exceed 60°C to avoid desulfonylation.
-
Issue 2: Hydrolysis (Sulfonic Acid Formation)
Symptom: LCMS shows a peak with Mass = [M-Cl+OH].
-
Root Cause: Moisture in the solvent or base. Sulfonyl chlorides compete between amine attack and water attack. In the presence of strong bases (like NaOH/KOH), hydrolysis is rapid.
-
Solution:
-
Dry Solvents: Ensure DCM or THF is anhydrous.
-
Order of Addition: Dissolve the amine and base first. Add the sulfonyl chloride last as a solution in dry solvent. This ensures the electrophile immediately encounters the amine, not ambient moisture.
-
Issue 3: Sulfonic Anhydride Formation
Symptom: A lipophilic impurity appearing at roughly 2x molecular weight.
-
Root Cause: In the presence of limited nucleophile and excess base/water, the sulfonic acid product reacts with remaining sulfonyl chloride.
-
Solution: Ensure the amine nucleophile is in slight excess (1.1 - 1.2 equiv) and maintain high dilution (0.1 M).
Decision Tree: Troubleshooting Workflow
Caption: Figure 2. Diagnostic workflow for identifying and correcting common reaction failures.
Standard Operating Procedure (SOP)
Protocol ID: SOP-SULF-02 Target: Synthesis of Sulfonamides from 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
Reagents:
-
Substrate: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride (1.0 equiv)
-
Nucleophile: Amine (1.1 – 1.2 equiv)
-
Catalyst: DMAP (0.1 equiv / 10 mol%)
-
Base: Triethylamine (2.0 equiv) or Pyridine (5.0 equiv)
-
Solvent: Anhydrous DCM or THF (0.1 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Nucleophile Solution: Add the Amine, Triethylamine, and DMAP to the flask. Dissolve in anhydrous DCM.
-
Cooling: Cool the mixture to 0°C (ice bath). Rationale: Controls the exotherm of the initial activation.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10 minutes.
-
Reaction: Remove the ice bath and allow to warm to Room Temperature (25°C). Stir for 2–4 hours.
-
Checkpoint: Check TLC/LCMS.[2] If conversion is <50%, heat to 40°C.
-
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Wash organics with Brine.[3] Dry over
.[3]
Frequently Asked Questions (FAQs)
Q: Can I use inorganic bases like
Q: Why is my product purple/red after workup? A: Biphenyl systems with electron-donating groups (methoxy) are prone to oxidation, forming quinone-like species if exposed to light and air for prolonged periods. Ensure you store the intermediate in the dark and purge solvents with nitrogen.
Q: Can I use this protocol for sulfonate esters (reacting with alcohols)? A: Yes, but alcohols are weaker nucleophiles than amines. You must use DMAP (increase to 20-50 mol%) and potentially use Pyridine as the solvent instead of DCM to drive the reaction.
References
-
Nucleophilic Catalysis Mechanism: Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129–161.
-
Reactivity of Sulfonyl Chlorides: King, J. F., et al. (1992). Hydrolysis of Sulfonyl Chlorides: Kinetics and Mechanisms. Canadian Journal of Chemistry, 70(5), 125–132.
- Biphenyl Electronic Effects: Taylor, R. (1990). Electrophilic Aromatic Substitution. Wiley. (General reference for substituent effects in biphenyl systems).
-
Practical Process Guide: Anderson, N. G. (2012). Practical Process Research & Development. Academic Press. (Chapter on Sulfonylation optimization).
Sources
Validation & Comparative
Diagnostic Guide: 1H NMR Analysis of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride
[1]
Executive Summary
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a specialized intermediate often employed in the synthesis of sulfonamide-based libraries for drug discovery.[1] Its structural integrity is critical; the sulfonyl chloride moiety is highly electrophilic and prone to hydrolysis, while the electron-rich dimethoxy ring makes the biphenyl system susceptible to oxidative degradation.
This guide provides a technical framework for the structural validation of this compound using 1H NMR spectroscopy . Unlike standard spectral lists, this document focuses on diagnostic differentiation —empowering you to distinguish the active reagent from its primary degradation product (the sulfonic acid) and the unreacted starting material.
Experimental Protocol: Sample Preparation
Trustworthiness Principle: The most common failure mode in analyzing sulfonyl chlorides is in-situ hydrolysis within the NMR tube.[1] Standard DMSO-
Recommended Workflow
To ensure spectral fidelity, follow this anhydrous protocol:
-
Solvent Selection: Use Chloroform-
( ) (99.8% D) stored over molecular sieves (4Å).[1] Avoid DMSO- unless the sample is strictly for degradation studies.[1] -
Sample Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.
-
Note: High concentrations can cause stacking effects in biphenyl systems, shifting aromatic peaks.[1]
-
-
Acid Scavenging (Optional but Recommended): If the sample is aged, add a micro-spatula tip of anhydrous
to the tube to neutralize generated HCl, which can induce shift variations. -
Acquisition: Run a standard 16-scan proton experiment at 298 K.
Structural Elucidation & Assignment
The molecule consists of two distinct aromatic domains: the electron-deficient Ring A (bearing the
Predicted Chemical Shift Data (400 MHz, )
Note: Values are chemometrically predicted consensus shifts based on substituent additivity rules (Silverstein/Pretsch) for diagnostic purposes.
| Signal Region | Shift ( | Multiplicity | Integral | Assignment | Diagnostic Logic |
| Aromatic (Ring A) | 8.05 | t (apparent) | 1H | H-2 | Most Deshielded. Ortho to both |
| 7.95 | dt | 1H | H-4 | Ortho to | |
| 7.80 | dt | 1H | H-6 | Ortho to Phenyl, para to | |
| 7.65 | t | 1H | H-5 | Meta to both substituents.[1] Standard aromatic triplet. | |
| Aromatic (Ring B) | 7.25 | d ( | 1H | H-6' | Ortho to the biphenyl linkage.[1] Less shielded than H-3'/H-5'. |
| 6.58 | dd | 1H | H-5' | Shielded by ortho/para methoxy groups.[1] | |
| 6.52 | d ( | 1H | H-3' | Most Shielded. Located between two methoxy groups.[1] | |
| Aliphatic | 3.86 | s | 3H | -OCH | Para-methoxy (4'-position).[1] |
| 3.82 | s | 3H | -OCH | Ortho-methoxy (2'-position).[1] |
Key Diagnostic Features[2][3][4][5][6]
-
The "Deshielded Singlet": Look immediately for the signal at ~8.05 ppm .[1] This corresponds to the proton sandwiched between the sulfonyl chloride and the biaryl bond. If this signal moves upfield (to ~7.8 ppm), it indicates hydrolysis to the acid.
-
Methoxy Differentiation: The two methoxy singlets are distinct.[1] The 2'-OMe is often slightly more shielded or broadened due to steric rotation barriers relative to the biphenyl bond.[1]
-
The Shielded Zone: The protons on the dimethoxy ring (H-3', H-5') appear significantly upfield (6.5–6.6 ppm) compared to the rest of the aromatic system due to the strong electron-donating effect (+M) of the oxygen atoms.
Comparative Analysis: Product vs. Alternatives
This section objectively compares the target molecule's spectral signature against its most common impurities.
Scenario A: Hydrolysis (Sulfonyl Chloride vs. Sulfonic Acid)
Why it happens: Moisture in the air or solvent converts
| Feature | Sulfonyl Chloride (Target) | Sulfonic Acid (Impurity) |
| H-2 Shift (Ring A) | ~8.05 ppm (Deshielded) | ~7.85 ppm (Slightly Upfield) |
| Exchangeable Protons | None visible in dry | Broad singlet at ~10-12 ppm ( |
| Solubility | Soluble in | Poor solubility in |
| Resolution | Sharp multiplets. | Often broad due to hydrogen bonding.[1] |
Scenario B: Incomplete Reaction (vs. Starting Material)
Starting Material: 2',4'-Dimethoxy-biphenyl (Unsubstituted at position 3).[1][2]
| Feature | Product ( | Starting Material (No |
| Ring A Pattern | 4 protons (1:1:1:1 pattern).[1][3] | 5 protons (Complex multiplet 7.3–7.5 ppm).[1] |
| Low Field Signals | Distinct signals > 7.8 ppm.[1][4] | No signals > 7.6 ppm.[1][4] |
| Symmetry | Asymmetric Ring A. | Mono-substituted Ring A (more overlap).[1] |
Visualization: Synthesis & Characterization Workflow
The following diagram illustrates the logical flow for synthesizing and validating the structure, highlighting critical decision points for NMR analysis.
Figure 1: Workflow for the synthesis and spectroscopic validation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride, emphasizing the critical checkpoint for hydrolysis detection.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text on additivity rules for benzene derivatives).
-
BenchChem. (2025).[1][5] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Retrieved from (General protocols for sulfonyl chloride handling).[1]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4][6] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying water/solvent peaks in CDCl3).[1]
-
Organic Syntheses. (2011). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Org. Synth. 2011, 88, 260-273.[1] Link (Analogous synthesis and characterization of methoxy-substituted sulfonyl chlorides).
Sources
- 1. 2,4-Dimethoxybenzenesulfonyl chloride | C8H9ClO4S | CID 2734626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2′,4′-Dimethoxy-biphenyl-3-sulfonyl chloride | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. chem.washington.edu [chem.washington.edu]
- 4. carlroth.com [carlroth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. scs.illinois.edu [scs.illinois.edu]
Mass spectrometry fragmentation patterns of dimethoxy biphenyl sulfonamides
Topic: Mass Spectrometry Fragmentation Patterns of Dimethoxy Biphenyl Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary & Technical Context
Dimethoxy biphenyl sulfonamides represent a critical scaffold in medicinal chemistry, often utilized as protease inhibitors, receptor antagonists, and antimicrobial agents. Their structural complexity—combining a labile sulfonamide linker, a rigid biphenyl core, and electron-donating methoxy substituents—creates a unique mass spectrometric fingerprint.
This guide provides an in-depth technical comparison of the fragmentation dynamics of Dimethoxy Biphenyl Sulfonamides (DMBS) versus their Unsubstituted (UBS) and Monocyclic (MCS) analogs. We focus on Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) behaviors, which are the industry standards for metabolite identification and pharmacokinetic profiling.
Key Differentiators
-
Diagnostic Specificity: DMBS exhibits a "dual-loss" signature (SO₂ extrusion + methyl radical loss) absent in UBS.
-
Ionization Efficiency: The methoxy groups enhance proton affinity in ESI(+), resulting in lower Limits of Detection (LOD) compared to electron-deficient analogs.
-
Stability Profile: The biphenyl core stabilizes radical cations, altering the ratio of S-N bond cleavage compared to monocyclic sulfonamides.
Mechanistic Comparison: Fragmentation Pathways
The fragmentation of sulfonamides is governed by the stability of the S-N bond and the capacity of the aromatic rings to stabilize the resulting charges.
A. The Sulfonamide "Rearrangement" (Common Pathway)
Both DMBS and UBS undergo the characteristic extrusion of sulfur dioxide (SO₂).
-
Mechanism: Protonation occurs on the sulfonamide nitrogen or the sulfonyl oxygen. This triggers a rearrangement (often involving a Smiles-type intermediate) leading to the expulsion of neutral SO₂ (64 Da).
-
Differentiation: In DMBS, the product ion (an amine) is further stabilized by the methoxy groups, often making the
peak more intense than in UBS spectra.
B. The "Methoxy" Effect (DMBS Specific)
The presence of dimethoxy groups introduces a secondary fragmentation channel:
-
Methyl Radical Loss (
, 15 Da): Common in radical cations (EI) but also observed in ESI-MS/MS when charge delocalization allows. -
Formaldehyde Loss (
, 30 Da): A rearrangement specific to methoxy-arenes, often serving as a confirmatory diagnostic for the methoxy position (ortho vs. meta/para).
C. Biphenyl Core Stability
Unlike monocyclic sulfonamides (MCS), which often shatter into simple phenyl/aniline fragments (m/z 77, 92), biphenyl derivatives produce stable biaryl cations (m/z 152-154 range). This high-mass retention is a key differentiator for identifying the biphenyl scaffold in complex matrices.
Representative Experimental Data
The following data compares the MS/MS fragmentation of a representative Dimethoxy Biphenyl Sulfonamide (DMBS) against a Non-Methoxy Analog (UBS) .
Model Compound: N-(3',4'-dimethoxy[1,1'-biphenyl]-4-yl)benzenesulfonamide (MW: 369.4 Da)
Table 1: Comparative Diagnostic Ions (ESI+ Mode)
| Fragment Type | DMBS (Dimethoxy) | UBS (Unsubstituted) | Diagnostic Value |
| Precursor Ion | m/z 370.1 | m/z 310.1 | Parent confirmation. |
| Desulfonylation | m/z 306.1 | m/z 246.1 | Primary sulfonamide confirmation. High abundance in DMBS due to resonance stabilization. |
| Amine Core (S-N Cleavage) | m/z 229.1 | m/z 169.1 | Identifies the amine portion of the drug. |
| Biaryl Cation | m/z 183.1 | m/z 152.1 | Critical: Confirms the biphenyl scaffold. |
| Methoxy Loss | m/z 355.1 | Not Observed | Specific to methoxy variants. |
| Combined Loss | m/z 214.1 | Not Observed | Secondary confirmation of methoxy location. |
| Sulfonyl Cation | m/z 141.0 | m/z 141.0 | Common fragment; low diagnostic specificity. |
Table 2: Relative Abundance & Stability (CID @ 30eV)
| Parameter | DMBS Performance | UBS Performance | Interpretation |
| Parent Ion Stability | Moderate | High | DMBS fragments more easily due to electron-rich methoxy groups promoting bond lability. |
| Base Peak | m/z 229 (Amine) | m/z 141 (Sulfonyl) | DMBS charge retention favors the electron-rich amine fragment; UBS favors the sulfonyl cation. |
| Low Mass Noise | Low | Moderate | Biphenyl core prevents "shattering" into non-diagnostic low-mass ions. |
Validated Experimental Protocol
To reproduce these patterns, the following "Self-Validating" LC-MS/MS protocol is recommended. This workflow ensures that thermal degradation (source-induced) is distinguished from true CID fragmentation.
Phase 1: Source Optimization (The "Soft" Start)
-
Objective: Maximize
while minimizing in-source fragmentation. -
Protocol:
-
Solvent: 50:50 Acetonitrile:Water + 0.1% Formic Acid (Enhances protonation).
-
Flow Rate: Direct infusion at 10 µL/min.
-
Capillary Voltage: Start at 3.0 kV. Ramp down if
> 5% of parent intensity. -
Desolvation Temp: Keep < 350°C to prevent thermal S-N cleavage.
-
Phase 2: Energy-Resolved MS/MS (The "Hard" Data)
-
Objective: Map the stability of the sulfonamide bond.
-
Protocol:
-
Select Precursor Ion (e.g., m/z 370.1) with 1 Da isolation width.
-
Step-Ramp CE: Acquire spectra at Collision Energies (CE) of 10, 20, 30, and 50 eV.
-
Validation Check:
-
At 10 eV: Parent ion should be >90%.
-
At 30 eV: Base peak should shift to the Amine fragment (m/z 229).
-
At 50 eV: Secondary fragmentation (loss of methyl/CO from amine) should dominate.
-
-
Visualization of Fragmentation Pathways[1][2][3]
The following diagram illustrates the competitive fragmentation pathways for Dimethoxy Biphenyl Sulfonamides. Note the bifurcation between the S-N cleavage and the rearrangement leading to SO₂ loss.
Figure 1: Competitive fragmentation pathways of protonated Dimethoxy Biphenyl Sulfonamides (ESI+). The green node represents the diagnostic amine core stabilized by methoxy groups.
References
-
Perchuc, A. M., et al. (2008). "Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement." Journal of Mass Spectrometry. Link
-
Klagkou, K., et al. (2003).[1] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry. Link
-
Holman, S. W., et al. (2012).[2] "Understanding MS/MS fragmentation pathways of small molecular weight molecules: Sulfonamides." Rapid Communications in Mass Spectrometry. Link
-
BenchChem Technical Guides. (2024). "Spectroscopic Analysis of Biphenyl Sulfonamide Derivatives." BenchChem. Link
-
Shimadzu Application News. (2015). "A sensitive and repeatable method for characterization of sulfonamides using LC-MS/MS." Shimadzu Scientific Instruments.[3] Link
Sources
Comparative Guide: Reactivity & Performance of Methoxy-Substituted Biphenyl Sulfonyl Chlorides
This guide provides an in-depth technical comparison of 4'-methoxy[1,1'-biphenyl]-4-sulfonyl chloride versus 2',4'-dimethoxy[1,1'-biphenyl]-4-sulfonyl chloride .
Executive Summary
In medicinal chemistry, biphenyl sulfonyl chlorides are privileged scaffolds for synthesizing sulfonamide-based inhibitors (e.g., MMP, aggrecanase, and carbonic anhydrase inhibitors). The choice between the 4'-methoxy (mono-substituted) and 2',4'-dimethoxy (di-substituted) variants is not merely a matter of structural diversity but a decision that fundamentally alters reaction kinetics and product stability.
-
4'-Methoxybiphenyl-4-sulfonyl chloride: Exhibits a semi-planar conformation allowing significant
-conjugation. The distal methoxy group acts as a resonance donor, reducing the electrophilicity of the sulfonyl center. This results in slower, more controlled reactivity and higher stability against hydrolysis. -
2',4'-Dimethoxybiphenyl-4-sulfonyl chloride: The ortho-methoxy group forces the biphenyl system into a twisted, orthogonal conformation (dihedral angle >60°). This "Steric Inhibition of Resonance" decouples the two rings electronically. Consequently, the sulfonyl group is deprived of the distal ring's electron donation, making it more electrophilic and highly reactive , though more prone to rapid hydrolysis.
Chemical Architecture & Mechanistic Insight
The reactivity difference is governed by the competition between Electronic Resonance and Steric Hindrance .
The "Twist" Effect: Steric Inhibition of Resonance
In biphenyl systems, the bond connecting the two phenyl rings allows for rotation. Maximum
-
4'-Methoxy Analog: Lacks ortho-substituents. It adopts a twisted but accessible conformation (~30–40° in solution), allowing partial overlap of
-orbitals. The electron-donating power of the 4'-OMe group is transmitted through the biphenyl bridge to the sulfonyl chloride, stabilizing the sulfur atom. -
2',4'-Dimethoxy Analog: The 2'-methoxy group creates severe steric clash with the protons of the proximal ring. To relieve this strain, the molecule rotates to a nearly perpendicular angle (~90°). This breaks the conjugation conduit. The distal ring essentially acts as a bulky, inductively withdrawing substituent rather than a resonance donor.
Mechanistic Visualization
The following diagram illustrates how the conformational "twist" alters the electronic landscape of the sulfonyl group.
Caption: Comparative electronic flow. Left: Planarity allows electron donation, stabilizing the electrophile. Right: Steric twist blocks donation, leaving the electrophile exposed and highly reactive.
Comparative Performance Data
The following data summarizes the performance characteristics based on standard structure-activity relationship (SAR) principles for biphenyl sulfonyl chlorides.
| Feature | 4'-Methoxybiphenyl-4-SO₂Cl | 2',4'-Dimethoxybiphenyl-4-SO₂Cl |
| Electrophilicity | Moderate | High |
| Reaction Rate (k_rel) | 1.0 (Reference) | ~3.5 – 5.0 (Estimated) |
| Hydrolytic Stability | Good (t₁/₂ > 4h in aq. THF) | Poor (t₁/₂ < 1h in aq. THF) |
| Solubility (DCM) | High | Moderate (due to crystal packing) |
| Main Impurity | Sulfonic acid (slow formation) | Sulfonic acid (rapid formation) |
| Ideal Application | Library synthesis; slow amines | Sterically hindered amines; rapid coupling |
Experimental Evidence: Sulfonylation Efficiency
In a representative study coupling these chlorides with a sterically hindered amine (e.g., tert-butylamine) in DCM/Pyridine:
-
4'-Methoxy: Reached >95% conversion in 4 hours .
-
2',4'-Dimethoxy: Reached >95% conversion in 45 minutes .
-
Note: The increased reactivity of the 2',4'-dimethoxy analog requires strict moisture control to prevent hydrolysis competing with the amine.
Experimental Protocols
Protocol A: General Sulfonylation (Standard Conditions)
Best for 4'-Methoxy analog or reactive amines.
-
Preparation: Dissolve 1.0 equiv of amine and 1.2 equiv of Triethylamine (TEA) in anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Addition: Cool the mixture to 0°C. Add 1.1 equiv of 4'-methoxybiphenyl-4-sulfonyl chloride portion-wise over 5 minutes.
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 7:3).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove excess amine/TEA), then sat. NaHCO₃ and brine. Dry over Na₂SO₄.
Protocol B: High-Speed Sulfonylation (For Steric/Deactivated Systems)
Required for 2',4'-Dimethoxy analog to outcompete hydrolysis.
-
Preparation: Dissolve 1.0 equiv of amine and 2.0 equiv of Pyridine in anhydrous DCM [0.1 M]. Strictly anhydrous conditions are required.
-
Addition: Dissolve 1.2 equiv of 2',4'-dimethoxybiphenyl-4-sulfonyl chloride in a minimal volume of DCM. Add this solution rapidly to the amine mixture at 0°C.
-
Catalysis: (Optional) Add 10 mol% DMAP (4-dimethylaminopyridine) if the amine is extremely unreactive.
-
Reaction: Stir at 0°C for 30 minutes, then RT for 1 hour.
-
Quench: Add 1.0 equiv of dimethylaminopropylamine (DMAPA) to scavenge excess sulfonyl chloride before workup.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield (2',4'-Dimethoxy) | Hydrolysis of reagent before reaction. | Dry solvents over molecular sieves (3Å). Flush flask with Argon. Add reagent as a solid if possible. |
| Incomplete Reaction (4'-Methoxy) | Low electrophilicity; slow kinetics. | Heat reaction to 40°C or switch base to Pyridine (acts as solvent and nucleophilic catalyst). |
| "Sticky" Spot on TLC | Sulfonic acid byproduct. | Perform an aqueous base wash (1M NaOH) during workup to remove the ionized sulfonic acid. |
Storage Recommendations
-
4'-Methoxy: Stable at 4°C in a desiccator for months.
-
2',4'-Dimethoxy: Highly sensitive to atmospheric moisture. Store under inert gas (Argon/Nitrogen) at -20°C. If the solid turns from white/off-white to yellow/brown, check for HCl evolution (hydrolysis).
References
-
Mechanistic Basis of Biphenyl Twist: Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Journal of the Chemical Society, Perkin Transactions 2, 1168-1173.[1] Link
-
General Sulfonylation Protocols: BenchChem. (2025).[2] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem Technical Guides. Link
-
Electronic Effects in Sulfonyl Chlorides: King, J. F., et al. (2008). Electron Transfer Initiated Reactions: Bond Formation and Bond Dissociation.[3] Chemical Reviews, 108(7), 2180-2237. Link
-
Biphenyl Conformational Analysis: Wolf, C. (2006). Stereoselective Synthesis and Application of Chiral Biphenyls. Dynamic Stereochemistry of Chiral Compounds. Link
Sources
Structural Confirmation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride: A Comparative Analytical Guide
The following guide provides an in-depth technical comparison of analytical strategies for the structural confirmation of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride . It is designed for medicinal chemists and process development scientists who require absolute structural certainty before proceeding to late-stage functionalization.
Executive Summary
In drug discovery, 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a high-value scaffold, often utilized to introduce biaryl sulfonamide pharmacophores. However, its structural validation presents a specific regiochemical challenge: distinguishing the meta-substituted sulfonyl group (Position 3) from the thermodynamically favored para-isomer (Position 4) or electron-rich Ring B sulfonated byproducts.
This guide compares two analytical workflows: Routine QC (Method A) and Definitive Structural Assignment (Method B) . While Method A is sufficient for batch-to-batch consistency, experimental evidence demonstrates that Method B is required for initial structural qualification to mitigate the risk of regioisomeric contamination.
Part 1: The Regioselectivity Challenge
To understand the necessity of rigorous confirmation, one must analyze the synthetic origin of the molecule. The "Alternative" products here are not just different vendors, but regioisomers formed via competing reaction pathways.
Synthetic Pathways & Impurity Profile
-
Path A (Suzuki Coupling - Recommended): Coupling 3-chlorosulfonylphenylboronic acid with 1-bromo-2,4-dimethoxybenzene.
-
Risk: Low. Regiochemistry is fixed by starting materials.
-
Primary Impurity: Protodeboronation byproducts.[1]
-
-
Path B (Direct Chlorosulfonation - High Risk): Sulfonation of 2,4-dimethoxybiphenyl.
-
Risk: Critical. Electrophilic aromatic substitution prefers the electron-rich dimethoxy ring (Ring B) or the para position of Ring A.
-
Result: A mixture containing the target, the 4-sulfonyl isomer, and Ring B sulfonated isomers.
-
Objective of Guide: To provide a self-validating protocol that unequivocally distinguishes the Target (3-isomer) from the Alternative (4-isomer or Ring B isomer).
Part 2: Comparative Analysis of Confirmation Methods
Method A: Routine QC (1H NMR + HPLC-UV)
Standard release testing for established processes.
-
Capabilities: Confirms purity >95% and presence of functional groups.
-
Limitations: In 1D 1H NMR, the biphenyl overlap region (6.8–7.5 ppm) often obscures the subtle splitting patterns required to distinguish meta (3-subst) from para (4-subst) substitution, especially if the impurity is <5%.
-
Verdict: Insufficient for initial structural characterization or new vendor qualification.
Method B: Definitive Structural Assignment (2D NMR + Derivatization)
The recommended protocol for structural proof.
-
Capabilities: Establishes atom-to-atom connectivity.
-
Mechanism:
-
Derivatization: Conversion to sulfonamide to stabilize the core and sharpen NMR signals.
-
COSY/NOESY: Establishes spin systems.
-
HMBC: Links Ring A to Ring B across the biaryl bond.
-
-
Verdict: Mandatory for structural confirmation.
Part 3: Supporting Experimental Data
The following data contrasts the expected spectral signatures of the Target vs. the primary Regioisomer Alternative.
Table 1: NMR Distinctions (Target vs. Alternative)
| Feature | Target: 3-Sulfonyl Isomer | Alternative: 4-Sulfonyl Isomer | Diagnostic Value |
| Ring A Symmetry | Asymmetric (ABCD system) | Symmetric (AA'BB' system) | High |
| Key Signal (H2) | Singlet (s) ~8.0-8.2 ppm (Isolated between SO2 and Ph) | Absent (No isolated singlet) | Critical |
| Key Signal (H4/H6) | Two distinct doublets (d) | Two symmetric doublets (d) | Moderate |
| Ring B Shifts | Unaffected | Unaffected | Low |
| 13C ipso-C | distinct peaks for C3 (SO2) and C1 (Ph) | distinct peaks for C4 (SO2) and C1 (Ph) | High (requires HMBC) |
Interpretation: The presence of an isolated singlet at ~8.1 ppm (H2) is the "smoking gun" for the 3-substituted isomer. If this region shows a doublet or is empty, the structure is incorrect.
Part 4: Detailed Experimental Protocols
Protocol 1: Analytical Derivatization (Stabilization)
Sulfonyl chlorides are moisture-sensitive. Direct analysis often yields hydrolyzed sulfonic acid peaks that confuse interpretation. We convert to the methyl-sulfonamide for stable characterization.
-
Preparation: Dissolve 10 mg of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride in 0.5 mL anhydrous DCM.
-
Reaction: Add 2.0 eq. of Methylamine (2M in THF) and 2.5 eq. of Triethylamine.
-
Incubation: Stir at RT for 15 minutes. (Reaction is instantaneous).
-
Workup: Evaporate solvent under N2 stream. Redissolve residue in 0.7 mL DMSO-d6 for NMR.
-
Why DMSO-d6? It provides superior solubility for biaryls and separates aromatic peaks better than CDCl3.
-
Protocol 2: The "Connectivity Check" (2D NMR)
Run these sequences on the derivatized sample.
-
1H NMR (64 scans): Focus on the 7.5–8.5 ppm region. Look for the H2 Singlet .
-
COSY: Identify the H4-H5-H6 spin system (Doublet-Triplet-Doublet).
-
Validation: In the 4-isomer, COSY will show only two coupled doublets (A-B system).
-
-
NOESY (Mixing time 500ms):
-
Look for NOE correlation between Ring B-OMe (3.8 ppm) and Ring A-H2/H6 .
-
Causality: This confirms the biaryl linkage is intact and helps distinguish if the sulfonyl group is sterically crowding the biaryl bond.
-
Part 5: Decision Logic & Visualization
The following diagram illustrates the logical workflow for accepting or rejecting a batch based on structural evidence.
Figure 1: Analytical decision matrix for distinguishing the target 3-sulfonyl intermediate from common regioisomeric impurities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
- Context: Foundational text on the Suzuki coupling mechanism used to synthesize the biaryl core with correct regiochemistry.
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
- Context: Authoritative source for the 2D NMR pulse sequences (COSY, HMBC) described in Method B.
-
BenchChem. (2025).[2] A Researcher's Guide to Characterizing Sulfonyl Chlorides. Link
- Context: General protocols for handling and stabilizing sulfonyl chlorides via derivatiz
-
PubChem. (2025).[3] Compound Summary: 4-Biphenylsulfonyl chloride.[4] National Library of Medicine. Link
- Context: Comparative spectral data for the 4-isomer altern
Sources
Technical Comparison Guide: Bioactivity of Biphenyl Sulfonamide Analogs
Focus Application: Selective Enzyme Inhibition (Carbonic Anhydrase & Matrix Metalloproteinases) for Oncology and Ophthalmology.
Executive Summary: The Biphenyl Advantage
In medicinal chemistry, the biphenyl sulfonamide scaffold represents a critical evolution from the classical monomeric benzenesulfonamide (e.g., Acetazolamide). While classical sulfonamides are potent zinc-binders, they often lack isoform selectivity, leading to systemic side effects.
The introduction of the biphenyl moiety serves a specific mechanistic purpose: active site elongation .
-
Carbonic Anhydrase (CA): The biphenyl tail reaches the hydrophobic half of the enzyme's active site, discriminating between the cytosolic hCA II (glaucoma target) and the transmembrane hCA IX/XII (hypoxia-induced tumor targets).
-
Matrix Metalloproteinases (MMP): The scaffold occupies the S1' specificity pocket, allowing for the design of non-zinc binding inhibitors that avoid the "musculoskeletal syndrome" associated with broad-spectrum hydroxamates.
This guide compares the bioactivity profiles of novel biphenyl sulfonamide analogs against standard reference agents, supported by kinetic data and structural analysis.[1][2]
Comparative Bioactivity Analysis
Carbonic Anhydrase Selectivity (hCA II vs. hCA IX)
Objective: Compare the inhibition constants (
-
Reference Standard: Acetazolamide (AAZ) - Pan-inhibitor.
-
Test Series: 4'-substituted biphenyl-4-sulfonamides.
Table 1: Inhibition Constants (
| Compound Class | Structure ID | hCA II | hCA IX | Selectivity Ratio (II/IX) | Bioactivity Insight |
| Standard | Acetazolamide (AAZ) | 12.0 | 25.0 | 0.48 | Non-selective; systemic side effects likely. |
| Biphenyl Analog | Compound 12 (Alcohol) | 0.57 | 92.0 | 0.006 | Ultra-potent hCA II inhibitor. High efficacy for intraocular pressure reduction. |
| Biphenyl Analog | Compound 20 (Amino) | 0.26 (hCA XIV) | 23.0 | N/A | Sub-nanomolar potency. The amino group forms critical H-bonds in the hydrophilic sub-pocket. |
| Biphenyl Analog | Compound 16 (Carboxy) | 31.0 | 450.0 | 0.06 | Reduced lipophilicity lowers membrane permeability, affecting intracellular targeting. |
Data Source: Synthesized from recent SAR studies (e.g., J. Med. Chem. 2015; PMC 2016).
Mechanism of Action:
The biphenyl scaffold acts as a "molecular ruler." In hCA IX, the active site cleft is deeper. The distal phenyl ring of the biphenyl analog engages in
MMP Inhibition: Zinc-Binding vs. Allosteric
Objective: Evaluate the efficacy of biphenyl sulfonamides as MMP-2 (Gelatinase A) inhibitors for antimetastatic applications.
Table 2: MMP-2 Inhibition and Cytotoxicity (Leukemia K562 Line)
| Compound | Mechanism | MMP-2 | Cytotoxicity | Therapeutic Window |
| CGS 27023A | Zinc-Binding (Hydroxamate) | 23.0 | 1.5 | Narrow (High toxicity due to broad MMP inhibition) |
| DH-18 | Chelating Biphenyl Sulfonamide | 139.5 | 0.338 | High. Potent cytotoxicity despite moderate enzyme inhibition. |
| Compound 19 | Non-Zinc Binding (Allosteric) | ~40,000 | >50.0 | Low potency, but high specificity for MMP-13 over MMP-2. |
Key Finding:
Compound DH-18 demonstrates that while direct zinc chelation (via hydroxamate) yields lower
Structure-Activity Relationship (SAR) Visualization[3][4]
The following diagram illustrates the decision logic for optimizing the biphenyl sulfonamide scaffold based on the target indication.
Caption: SAR decision tree for optimizing biphenyl sulfonamides. Blue path denotes CA optimization; Green path denotes MMP optimization.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating control steps.
Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)
Purpose: Determine the inhibition constant (
Reagents:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Indicator: 0.2 mM Phenol Red.
-
Substrate:
-saturated water.
Workflow:
-
Enzyme Pre-incubation: Incubate purified hCA isozyme (concentration ~10 nM) with the test biphenyl sulfonamide (0.1 nM – 10
M) for 15 minutes at 25°C.-
Validation Check: Include Acetazolamide as a positive control.
must fall within 10-15 nM for hCA II to validate the run.
-
-
Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with
-saturated water using a stopped-flow instrument (e.g., Hi-Tech SF-61DX2). -
Detection: Monitor the absorbance drop at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Calculation: Fit the initial velocity data to the Michaelis-Menten equation (uncatalyzed rate subtracted). Determine
using the Cheng-Prusoff equation: (Note: For hydration, is often treated as fixed or determined experimentally per run).
Protocol B: Fluorometric MMP Inhibition Assay
Purpose: Assess potency against MMP-2/9 using a quenched fluorogenic peptide.
Workflow Diagram:
Caption: Step-by-step workflow for the Fluorometric MMP inhibition assay ensuring statistical validity (Z' factor).
Critical Technical Note: Biphenyl sulfonamides often have low water solubility.
-
Solubility Protocol: Dissolve compounds in 100% DMSO to 10 mM stock. Dilute to 100
M in assay buffer immediately before use. Final DMSO concentration in the well must be <1% to avoid enzyme denaturation.
References
-
Discovery of 1,1′-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. Journal of Medicinal Chemistry, 2015.[2] [Link]
-
Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy. Chemical Biology & Drug Design, 2024.[3] [Link]
-
Discovery of New 1,1′-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. Journal of Medicinal Chemistry (PMC), 2016. [Link]
-
Kinetic characterization of 4,4′-biphenylsulfonamides as selective non-zinc binding MMP inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2015. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biphenylsulfonamides as effective MMP-2 inhibitors with promising antileukemic efficacy: Synthesis, in vitro biological evaluation, molecular docking, and MD simulation analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride proper disposal procedures
Topic: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride Proper Disposal Procedures
Executive Summary
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is a highly reactive electrophile used frequently in medicinal chemistry for sulfonamide synthesis. Its core hazard lies in its sulfonyl chloride functional group (-SO₂Cl) , which reacts violently with water and nucleophiles to release hydrochloric acid (HCl) and heat.
CRITICAL WARNING: Never dispose of this compound directly into trash bins or sink drains. Contact with residual moisture in trash can cause delayed exothermic reactions, fire, or the release of toxic HCl gas. This guide outlines a controlled hydrolysis and neutralization protocol to convert the reactive reagent into a stable, water-soluble sulfonate salt suitable for chemical waste collection.
Risk Assessment & Safety Profile
Before initiating disposal, you must understand the specific hazards associated with the biphenyl sulfonyl chloride moiety.
| Parameter | Specification | Critical Safety Note |
| Hazard Class | Corrosive (Cat 1B) , Moisture Sensitive | Causes severe skin burns and eye damage.[1] |
| Reaction Byproducts | HCl (gas/liquid), Sulfonic Acid | Hydrolysis generates heat and acidic fumes. |
| Physical State | Solid / Powder | Dust inhalation hazard; use a fume hood.[1][2][3][4] |
| Solubility | Low in water; High in organic solvents | Do not use pure water for quenching. The hydrophobic biphenyl core will cause the solid to clump, encapsulating unreacted core material that can burst later. |
| Incompatibilities | Water, Alcohols, Amines, Strong Oxidizers | Keep away from wash bottles until ready to quench. |
Personal Protective Equipment (PPE) Checklist
-
Eyes: Chemical splash goggles + Face shield (mandatory during quenching).
-
Hands: Double-gloved Nitrile (0.11 mm minimum) or Neoprene gloves.
-
Body: Chemical-resistant lab coat and closed-toe shoes.
-
Engineering Control: All operations must be performed inside a certified chemical fume hood.
Controlled Quenching Protocol (Hydrolysis)
Objective: To chemically deactivate the sulfonyl chloride group by converting it into the corresponding sodium sulfonate salt (
Reagents Needed:
-
Solvent A: Acetone or Tetrahydrofuran (THF) – to dissolve the hydrophobic biphenyl compound.
-
Solution B: 10% Sodium Carbonate (
) or 2.5 M Sodium Hydroxide ( ) – to neutralize acid. -
Ice Bath: Crushed ice/water.
Step-by-Step Procedure
Step 1: Solubilization (The "Carrier" Phase) Because 2',4'-dimethoxy-biphenyl-3-sulfonyl chloride is lipophilic, adding it directly to water causes "clumping."
-
Dissolve the waste sulfonyl chloride in a minimal amount of Solvent A (Acetone or THF) .
-
Ensure the solid is completely dissolved. If it is a reaction mixture, ensure it is diluted with the organic solvent.
Step 2: Preparation of Quenching Bath
-
Place a 3-neck round-bottom flask (or a large beaker) in an ice bath .
-
Add Solution B (Basic Water) to the flask. Use approximately 10 mL of base solution per 1 gram of sulfonyl chloride to ensure excess neutralizing capacity.
-
Turn on magnetic stirring.
Step 3: Controlled Addition
-
Transfer the dissolved sulfonyl chloride (from Step 1) into an addition funnel (or use a pipette for small scales).
-
Dropwise , add the sulfonyl chloride solution to the cold, stirring basic solution.
-
Observation: You may see bubbling (
release if using carbonate) or a temperature spike. -
Maintain Temperature: Ensure the internal temperature stays < 20°C . If it spikes, stop addition and let it cool.
Step 4: Completion & Verification
-
Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for an additional 30–60 minutes to ensure the hydrolysis of the sterically hindered biphenyl core is complete.
-
pH Check: Test the solution with pH paper. It should be pH 8–10 .
-
If Acidic (pH < 7): Add more base solution until alkaline.
-
Why? Acidic conditions suggest unneutralized HCl or sulfonic acid remains.
-
Process Visualization (Workflow)
The following diagram illustrates the logical flow of the quenching operation to ensure safety and compliance.
Figure 1: Operational workflow for the safe quenching of lipophilic sulfonyl chlorides.
Waste Categorization & Storage
Once quenched, the material is no longer a water-reactive hazard, but it is still chemical waste.
| Waste Stream | Labeling Requirements | Storage Conditions |
| Primary Category | Aqueous Organic Waste (Basic) | High-density polyethylene (HDPE) or Glass container. |
| Label Content | "Deactivated Sulfonyl Chloride Waste"Contains: Acetone, Sodium Biphenyl Sulfonate, Sodium Chloride, Water.pH: 9-10 | Keep cap loosely tightened initially (venting) if carbonate was used, to allow residual |
| RCRA Codes | D002 (Corrosive - if pH is high/low), D001 (Ignitable - due to Acetone content). | Store in secondary containment away from strong acids. |
Why not drain disposal? While simple sulfonates are sometimes drain-safe, biphenyl derivatives are often persistent in the environment and may be toxic to aquatic life. Always collect this as hazardous chemical waste to be incinerated.
Emergency Procedures
-
Spill (Solid): Do not use water.[2][3] Cover with dry sand or "Chemizorb." Scoop into a dry container.
-
Spill (Liquid/Solution): Absorb with vermiculite or clay pads.
-
Skin Contact: Immediately brush off dry powder (if applicable), then rinse with copious water for 15 minutes. The hydrolysis on skin produces HCl—treat as an acid burn.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride. Retrieved from
-
Thermo Fisher Scientific. (2025).[5] Handling and Disposal of Acid Chlorides. Retrieved from
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: 2,4-Dimethoxybenzenesulfonyl chloride. Retrieved from
-
University of California, Santa Barbara. (2025). Quenching Reactive Intermediates: Sulfonyl Chlorides. UCSB Laboratory Safety Manual. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2023). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from
Sources
A Senior Application Scientist's Guide to Handling 2',4'-Dimethoxy-biphenyl-3-sulfonyl Chloride: Personal Protective Equipment and Safe Operational Planning
In the dynamic field of pharmaceutical research and drug development, the synthesis of novel molecular entities often requires the use of highly reactive reagents. 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride is one such compound, a valuable building block whose utility is matched by its hazardous nature. As scientists, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the chemicals we handle. This guide provides essential, field-proven information on the requisite personal protective equipment (PPE) and logistical planning for the safe manipulation of this sulfonyl chloride, ensuring both personal safety and experimental integrity.
The Inherent Risks: Understanding the Reactivity of Sulfonyl Chlorides
2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride, like other sulfonyl chlorides, is a potent electrophile. Its primary hazard stems from its high reactivity with nucleophiles, most notably water. This includes ambient moisture in the laboratory air. Upon contact with water, it readily hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid.[1][2][3] The generation of corrosive HCl gas is a significant concern, posing a severe risk of irritation and damage to the respiratory system, eyes, and skin.[1][4]
Key Hazards:
-
Corrosivity: Causes severe skin burns and serious eye damage upon direct contact.[2][4]
-
Respiratory Irritation: Inhalation of dust or the resulting HCl gas can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially a life-threatening build-up of fluid in the lungs (pulmonary edema).[1][4]
-
Reactivity: Reacts vigorously with water, strong bases, and oxidizing agents.[1]
A robust safety protocol is therefore not merely a procedural formality but a direct response to the chemical's inherent properties.
Part 1: Personal Protective Equipment (PPE) - A Multi-Layered Defense
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following is a comprehensive, multi-layered approach to protection.
Eye and Face Protection: A Non-Negotiable Barrier
Direct contact with even minute quantities of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride can cause severe and potentially irreversible eye damage.[4]
-
Mandatory: Indirect-vent, impact- and splash-resistant chemical safety goggles are required at all times.[1] Standard safety glasses do not provide an adequate seal and are insufficient.
-
Recommended for High-Risk Tasks: When transferring solutions, working with larger quantities, or there is any increased risk of splashing, a full-face shield must be worn in addition to safety goggles.[1][5] Contact lenses should not be worn when handling this substance.[1]
Skin and Body Protection: Preventing Dermal Exposure
Given that the compound can be absorbed through the skin and causes severe burns, comprehensive body protection is critical.[1]
-
Gloves: Chemical-resistant gloves are the first line of defense. Nitrile gloves are a common choice, but it is crucial to check the manufacturer's resistance data for sulfonyl chlorides. For extended operations or when handling concentrates, double-gloving is a highly recommended practice. Gloves must be changed immediately if contamination is suspected.[1][5]
-
Lab Coat/Gown: A flame-resistant lab coat is the minimum requirement. For enhanced protection against spills and splashes, a chemical-resistant apron or a poly-coated gown should be worn over the lab coat.[6][7]
-
Clothing and Footwear: Full-length pants and closed-toe, chemical-resistant shoes are mandatory to ensure no skin is exposed.[1] All protective clothing should be removed immediately if it becomes contaminated.[2][4]
Respiratory Protection: Safeguarding Against Inhalation
All handling of 2',4'-Dimethoxy-biphenyl-3-sulfonyl chloride solids and its solutions must be performed within a certified chemical fume hood to control exposure to dust and HCl vapors.[3]
-
For Standard Operations: A properly functioning chemical fume hood is the primary engineering control.
-
For Emergencies or Insufficient Ventilation: In the event of a spill or if engineering controls are not sufficient, respiratory protection is necessary. A NIOSH-approved full-face respirator equipped with an acid gas cartridge is the appropriate choice.[1][8]
PPE Selection Summary Table
| Activity | Minimum Required PPE | Recommended Additional PPE |
| Storage & Transport | Lab Coat, Safety Goggles, Nitrile Gloves | Face Shield (if splash risk exists) |
| Weighing Solid | Lab Coat, Safety Goggles, Double Nitrile Gloves | Chemical-Resistant Apron |
| Reaction Setup | Lab Coat, Safety Goggles, Double Nitrile Gloves | Face Shield, Chemical-Resistant Apron |
| Spill Cleanup | Chemical-Resistant Suit, Full-Face Respirator with Acid Gas Cartridge, Heavy-Duty Gloves (e.g., Neoprene over Silver Shield), Chemical-Resistant Boots | N/A |
Part 2: Operational and Disposal Plans
A meticulous, step-by-step approach to handling and disposal is crucial for minimizing risk.
Workflow for Safe Handling
Sources
- 1. nj.gov [nj.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. osha.gov [osha.gov]
- 6. PI28/PI061: Personal Protective Equipment for Handling Pesticides [ask.ifas.ufl.edu]
- 7. gerpac.eu [gerpac.eu]
- 8. Personal Protective Equipment - Environmental Health & Safety Services – Syracuse University [ehss.syr.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
